Prosultiamine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCIYVVYDCXLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046633 | |
| Record name | Prosultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-58-5 | |
| Record name | Prosultiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prosultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prosultiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Prosultiamine: A Technical Guide to its Synthesis, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosultiamine (Thiamine Propyl Disulfide), a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in the therapeutic management of thiamine deficiency and related neurological conditions. Its enhanced lipophilicity compared to thiamine hydrochloride results in superior bioavailability, allowing for more effective elevation of thiamine levels in tissues, including the central nervous system. This guide provides an in-depth overview of the synthesis pathway of this compound, its mechanism of action, and a summary of its pharmacokinetic advantages. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development in this area.
Introduction
Thiamine is an essential vitamin that, in its active form as thiamine pyrophosphate (TPP), serves as a critical coenzyme in carbohydrate and amino acid metabolism.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. The clinical utility of standard thiamine supplementation can be limited by its low bioavailability. This compound, a lipid-soluble thiamine derivative, was developed to overcome this limitation.[2] Discovered in the 1950s in Japan, this compound is structurally similar to allithiamine, a compound found naturally in garlic.[2] Its propyl disulfide group facilitates passive diffusion across intestinal membranes and the blood-brain barrier, leading to a more rapid and sustained increase in systemic thiamine levels.[1][2]
Synthesis Pathway
A likely pathway involves the reductive opening of the thiazole ring of thiamine to form a thiol intermediate, which then reacts with a propyl disulfide compound. Alternatively, a direct disulfide exchange reaction can be employed.
Mechanism of Action
The primary mechanism of action of this compound is its ability to serve as a highly bioavailable prodrug of thiamine. Its lipophilic nature allows for efficient absorption from the gastrointestinal tract and penetration of cellular membranes, including the blood-brain barrier, which is a significant advantage over the water-soluble thiamine hydrochloride.
Conversion to Thiamine
Once absorbed, this compound undergoes reductive cleavage of its disulfide bond, primarily in the liver and other tissues, to release thiamine. This reduction is facilitated by endogenous reducing agents such as glutathione. The released thiamine is then available for phosphorylation to its active coenzyme form, thiamine pyrophosphate (TPP).
Neuroprotective Effects and Antioxidant Pathways
Emerging evidence suggests that this compound and other thiamine disulfide derivatives may exert neuroprotective effects that are independent of their role in replenishing thiamine levels. These effects are thought to be mediated through the activation of antioxidant pathways. One such pathway is the Keap1/Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Quantitative Data
The enhanced bioavailability of lipophilic thiamine derivatives like this compound has been demonstrated in several studies. The following table summarizes comparative pharmacokinetic data for different thiamine derivatives.
| Parameter | Thiamine Hydrochloride | Thiamine Disulfide | Fursultiamine | Benfotiamine |
| Cmax (plasma) | Low | Low | Moderate | High |
| tmax (plasma) | - | - | Slower | Faster |
| AUC (plasma) | Low | Low | Moderate | High |
| Bioavailability | Low | Low | Moderate | High |
Cmax: Maximum plasma concentration, tmax: Time to reach maximum plasma concentration, AUC: Area under the curve. Data is presented qualitatively based on comparative studies.
Experimental Protocols
Reconstructed Synthesis of this compound
The following is a generalized, reconstructed protocol for the synthesis of this compound based on the principles of disulfide synthesis and available literature.
Materials:
-
Thiamine hydrochloride
-
A reducing agent (e.g., sodium borohydride)
-
Dipropyl disulfide
-
Appropriate solvents (e.g., ethanol, water)
-
Acid and base for pH adjustment
-
Purification apparatus (e.g., chromatography column)
Procedure:
-
Preparation of Thiamine Thiol: Dissolve thiamine hydrochloride in an appropriate solvent. Add a reducing agent to open the thiazole ring and form the thiol derivative. Monitor the reaction by a suitable method (e.g., TLC).
-
Disulfide Exchange Reaction: To the solution containing the thiamine thiol, add dipropyl disulfide. The reaction mixture is stirred, likely at room temperature, to facilitate the disulfide exchange.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography, to yield pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Measurement of Thiamine Levels in Whole Blood
The following protocol outlines a general method for quantifying thiamine levels after administration of this compound, based on HPLC analysis.
Materials:
-
Whole blood samples
-
Trichloroacetic acid (TCA) for protein precipitation
-
Potassium ferricyanide for derivatization
-
HPLC system with a fluorescence detector
-
Reversed-phase HPLC column
-
Thiamine standards
Procedure:
-
Sample Preparation: Collect whole blood samples at various time points after administration of this compound. Precipitate proteins by adding TCA. Centrifuge to obtain a clear supernatant.
-
Derivatization: The thiamine in the supernatant is converted to the highly fluorescent thiochrome derivative by oxidation with potassium ferricyanide in an alkaline medium.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiochrome derivative on a reversed-phase column using an appropriate mobile phase.
-
Quantification: Detect the thiochrome derivative using a fluorescence detector. Quantify the thiamine concentration by comparing the peak area to a standard curve generated from known concentrations of thiamine.
Conclusion
This compound is a valuable synthetic thiamine derivative with significantly enhanced bioavailability compared to thiamine hydrochloride. Its primary mechanism of action involves efficient absorption and subsequent conversion to thiamine, making it a potent therapeutic agent for thiamine deficiency-related disorders. Furthermore, its potential to exert independent neuroprotective effects through the activation of antioxidant pathways warrants further investigation. The synthesis and analytical methods described in this guide provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds.
References
An In-depth Technical Guide to the Core Chemical and Physical Properties of Prosultiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosultiamine (thiamine propyl disulfide) is a synthetic, lipophilic derivative of thiamine (Vitamin B1) developed to improve the bioavailability of this essential vitamin. Its enhanced lipid solubility facilitates absorption across the gastrointestinal tract and the blood-brain barrier, making it a valuable therapeutic agent for treating thiamine deficiency and related neurological conditions. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its mechanism of action, including its influence on key cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound's utility as a drug substance is underpinned by its distinct physicochemical characteristics. These properties influence its formulation, stability, and pharmacokinetic profile.
Identification and Structure
| Property | Value |
| Chemical Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldisulfanyl)-1-butenyl]formamide |
| CAS Number | 59-58-5[1] |
| Molecular Formula | C15H24N4O2S2[1] |
| Molecular Weight | 356.51 g/mol [1] |
| Appearance | White crystalline or crystalline powder |
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted and experimental verification is recommended for critical applications.
| Property | Value | Source |
| Melting Point | 128-129 °C (decomposes)[1] | Experimental |
| Solubility | Sparingly soluble in water; Soluble in organic solvents and lipids[1] | Qualitative |
| Soluble in DMSO | Qualitative | |
| logP (Octanol-Water Partition Coefficient) | 1.1 | Computed |
| pKa (Acid Dissociation Constant) | 14.43 ± 0.10 | Predicted |
Stability
This compound is reported to have good stability. For pharmaceutical development, a comprehensive stability testing program is essential. The following table outlines a typical stability study protocol based on ICH guidelines.
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a thiamine derivative with a propyl disulfide source. A general laboratory-scale synthesis protocol is outlined below, adapted from publicly available patent literature.
Materials:
-
Thiamine hydrochloride (Vitamin B1)
-
Sodium hydroxide
-
n-Propyl bromide
-
Sodium thiosulfate
-
Solvents (e.g., water, ethanol)
Procedure:
-
Preparation of Sodium n-propyl thiosulfate: React sodium thiosulfate with n-propyl bromide in a suitable solvent system. The reaction may be facilitated by a phase transfer catalyst or high-speed shearing.
-
Thiamine Ring Opening: Dissolve thiamine hydrochloride in an aqueous solution and adjust the pH to alkaline conditions (pH 11-12) with sodium hydroxide to induce the opening of the thiazole ring.
-
Condensation Reaction: Slowly add the prepared sodium n-propyl thiosulfate solution to the thiamine solution. The reaction mixture is stirred, leading to the formation of this compound, which may precipitate out of the solution.
-
Isolation and Purification: The crude this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as benzene to yield crystalline this compound.
Analytical Methods for Characterization
A validated, stability-indicating HPLC method is crucial for the quantification of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 248 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate and confirm the molecular structure.
MS is employed to determine the molecular weight and fragmentation pattern of this compound.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways, which aids in structural confirmation.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is to serve as a highly bioavailable prodrug of thiamine. Its lipophilicity allows for efficient passive diffusion across cellular membranes. Once inside the cell, the disulfide bond is cleaved, releasing thiamine. Thiamine is then phosphorylated to its active form, thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate and energy metabolism.
Beyond its role in correcting thiamine deficiency, emerging evidence suggests that thiamine and its derivatives, including this compound, may have direct effects on cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Conversion of this compound to Thiamine
The intracellular conversion of this compound to thiamine is a critical step in its biological activity. This process is depicted in the following workflow.
Caption: Intracellular conversion of this compound to thiamine.
Role in Oxidative Stress and NF-κB Signaling
Thiamine deficiency is associated with increased oxidative stress. Conversely, supplementation with thiamine derivatives like this compound may help mitigate oxidative damage. One of the key signaling pathways implicated in inflammation and the response to oxidative stress is the Nuclear Factor-kappa B (NF-κB) pathway. While direct modulation of NF-κB by this compound is still under investigation, the known antioxidant properties of thiamine suggest an indirect inhibitory effect on this pro-inflammatory pathway.
The proposed mechanism involves the reduction of reactive oxygen species (ROS), which are known activators of the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Caption: Proposed influence of this compound on the NF-κB signaling pathway.
Conclusion
This compound is a well-established thiamine prodrug with favorable physicochemical properties that contribute to its enhanced bioavailability. This technical guide has provided a detailed overview of its chemical and physical characteristics, along with methodologies for its synthesis and analysis. The exploration of its mechanism of action, including its conversion to thiamine and its potential role in modulating oxidative stress and inflammatory pathways, highlights its therapeutic potential beyond the treatment of simple thiamine deficiency. Further research into the direct molecular interactions of this compound with cellular signaling components will continue to elucidate its full pharmacological profile and may open new avenues for its clinical application.
References
discovery and history of thiamine disulfide derivatives
An In-depth Technical Guide to the Discovery and History of Thiamine Disulfide Derivatives
Introduction
Thiamine (Vitamin B1) is an essential micronutrient vital for carbohydrate metabolism and neurological function. Its active form, thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in energy metabolism.[1][2] The discovery and synthesis of thiamine in the early 20th century was a landmark achievement, leading to the treatment of the debilitating deficiency disease, beriberi.[3] However, the clinical utility of standard thiamine salts, like thiamine hydrochloride, is limited by low bioavailability due to a saturable, active transport-dependent absorption mechanism in the gut.[2] This limitation spurred a new wave of research, primarily in Japan, aimed at developing lipid-soluble thiamine derivatives to enhance absorption and therapeutic efficacy. This guide provides a detailed technical overview of the discovery, history, and foundational science of thiamine disulfide derivatives.
The Genesis of an Idea: From Garlic to Allithiamine
The story of thiamine disulfide derivatives begins not in a modern laboratory, but with a natural discovery in garlic (Allium sativum). In 1951, a group of Japanese researchers, known as the Vitamin B Research Committee of Japan, identified a novel, fat-soluble thiamine derivative produced when garlic bulbs are crushed.[4] This enzymatic action creates a disulfide derivative of thiamine, which they named allithiamine .
Subsequent studies in animals and humans revealed that allithiamine had a much more potent metabolic effect than the thiamine from which it was derived. This discovery was pivotal; it demonstrated that modifying the thiamine molecule to be more lipophilic could overcome the absorption barriers of its water-soluble counterparts. Allithiamine became the natural model for a new class of therapeutic agents.
The Rise of Synthetic Derivatives
Inspired by the properties of allithiamine, Japanese scientists embarked on creating synthetic thiamine disulfide derivatives with improved stability and bioavailability. This research led to the development of several key compounds that are still relevant today.
-
Thiamine Tetrahydrofurfuryl Disulfide (TTFD) / Fursultiamine : Synthesized in the 1960s, TTFD is the synthetic counterpart to allithiamine. It is one of the most extensively studied disulfide derivatives and is noted for the disulfide bond being a critical part of its biological action.
-
Sulbutiamine : Also developed in Japan in the 1960s, sulbutiamine is a synthetic derivative created by binding two thiamine molecules together. This structure confers high fat-solubility, allowing it to easily cross the blood-brain barrier, leading to higher levels of thiamine and its phosphate derivatives in the brain compared to other forms.
These efforts successfully transformed thiamine from a simple vitamin supplement into a range of potent therapeutic agents capable of achieving high tissue concentrations.
Mechanism of Action: Enhanced Bioavailability and Cellular Uptake
The fundamental advantage of thiamine disulfide derivatives lies in their unique mechanism of absorption and metabolism.
-
Enhanced Absorption : Unlike thiamine hydrochloride, which relies on rate-limited active transport, the lipid-soluble disulfide derivatives are absorbed from the intestines via passive diffusion. This allows for a much greater amount of the compound to enter the bloodstream, independent of dose, within a certain range.
-
Systemic Conversion : Once absorbed, the disulfide bond is cleaved by reducing agents in the body, primarily glutathione and the thioredoxin (Trx) system. This reduction process releases the active thiamine molecule into the circulation and tissues.
-
Increased Tissue Penetration : The lipophilic nature of these compounds allows them to easily permeate cell membranes, including the blood-brain barrier, which is a significant obstacle for water-soluble thiamine. This results in significantly higher and more sustained intracellular and intracerebral concentrations of thiamine.
This overall process makes thiamine disulfide derivatives highly effective prodrugs, delivering active thiamine more efficiently to target tissues.
Quantitative Data on Key Thiamine Disulfide Derivatives
The following tables summarize key data related to the properties and pharmacokinetics of these compounds.
| Derivative | Discovery/Synthesis | Origin | Key Characteristics |
| Allithiamine | Discovered in 1951 | Natural (from Garlic) | The first identified natural lipid-soluble thiamine disulfide. |
| Fursultiamine (TTFD) | Synthesized in the 1960s | Synthetic | A synthetic analog of allithiamine with improved lipophilicity. |
| Sulbutiamine | Developed in the 1960s | Synthetic | Dimer of two thiamine molecules; highly lipophilic and readily crosses the blood-brain barrier. |
| Thiamine Propyl Disulfide (TPD) | N/A | Synthetic | An early allithiamine derivative studied for its absorption properties. |
Table 1: Overview of Key Thiamine Disulfide Derivatives.
| Compound | Reported Bioavailability / Efficacy Metric | Reference |
| Thiamine Hydrochloride | Bioavailability estimated between 3.7% and 5.3%. Absorption is rate-limited. | |
| Thiamine Tetrahydrofurfuryl Disulfide (TTFD) | A 100 mg dose results in a peak blood thiamine level almost 10 times the baseline. | |
| Thiamine Propyl Disulfide (TPD) | Produces significantly higher blood, urine, and cerebrospinal fluid levels than thiamine hydrochloride. | |
| Sulbutiamine | Increases thiamine levels in the brain more effectively than other forms. |
Table 2: Comparative Bioavailability and Efficacy Data.
| Parameter | Sulbutiamine | Thiamine Hydrochloride |
| Elimination Half-life | ~5 hours | 1-12 hours |
| Route of Excretion | Renal | Renal |
| Blood-Brain Barrier Crossing | High | Low |
Table 3: Select Pharmacokinetic Parameters.
Experimental Protocols
Protocol 1: General Method for Allithiamine Preparation
This protocol is based on the initial discovery reports describing the formation of allithiamine.
Objective: To prepare allithiamine from thiamine and garlic extract.
Materials:
-
Garlic cloves (Allium sativum)
-
Thiamine hydrochloride solution
-
Sodium hydroxide (for pH adjustment)
-
Cysteine or sodium hydrosulfite (for reduction test)
-
Fuller's earth
-
Water bath
Methodology:
-
Prepare an aqueous extract from fresh, crushed garlic cloves. The enzymatic action required for the conversion is initiated during the grinding process.
-
Mix the garlic extract with a solution of thiamine hydrochloride.
-
Adjust the pH of the mixture to approximately 8.0 using sodium hydroxide.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Verification: The resulting solution should test negative for standard thiamine qualitative reactions (e.g., thiochrome reaction).
-
Confirmation: Add a reducing agent such as cysteine. The qualitative reactions for thiamine should be restored, confirming the presence of the disulfide bond in allithiamine.
-
Purification (Optional): Allithiamine can be adsorbed onto Fuller's earth in an acidic medium for separation.
Protocol 2: Pharmacokinetic Analysis of TTFD in Humans
This protocol outlines a typical human pharmacokinetic study for a thiamine disulfide derivative.
Objective: To determine the pharmacokinetic profile of orally administered TTFD in healthy adults.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers.
-
Baseline Measurement: Collect baseline blood samples to determine pre-existing thiamine levels from dietary intake.
-
Administration: Administer a single oral dose of TTFD (e.g., 100 mg).
-
Blood Sampling: Collect blood samples at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Thiamine Analysis: Analyze the total thiamine concentration in each blood sample using a validated method (e.g., HPLC).
-
Data Correction: For each time point, subtract the baseline thiamine level from the measured level to determine the concentration derived specifically from TTFD administration.
-
Pharmacokinetic Modeling: Use the corrected concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) by fitting the data to a suitable compartmental model (e.g., a two-compartment model).
Visualizations: Pathways and Timelines
References
- 1. What is the mechanism of Thiamine disulfide nitrate? [synapse.patsnap.com]
- 2. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Prosultiamine: A Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in the therapeutic management of thiamine deficiency and its associated neurological and cardiovascular complications.[1][2] As a lipophilic disulfide derivative, specifically thiamine propyl disulfide (TPD), this compound was developed to overcome the limitations of conventional water-soluble thiamine salts, such as thiamine hydrochloride.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, offering valuable insights for researchers and professionals in drug development.
The primary advantage of this compound lies in its enhanced lipid solubility, which facilitates its absorption across the gastrointestinal tract.[2] Unlike thiamine hydrochloride, the intestinal transport of this compound is not rate-limited, leading to significantly higher blood and tissue concentrations of thiamine. This improved bioavailability is crucial for effectively treating conditions like Wernicke-Korsakoff syndrome, beriberi, and other neurological disorders stemming from thiamine deficiency, particularly in patient populations where absorption of water-soluble thiamine is compromised, such as in individuals with alcohol use disorder.
Mechanism of Action and Metabolic Pathway
Upon oral administration, this compound is readily absorbed from the gastrointestinal tract. Its lipophilic nature allows it to passively diffuse across the intestinal epithelium, bypassing the saturable, carrier-mediated transport system that limits the uptake of water-soluble thiamine. Once absorbed, this compound undergoes metabolic conversion to thiamine. The disulfide bond in the this compound molecule is cleaved, releasing thiamine into the circulation. This conversion primarily occurs in the liver and erythrocytes. The released thiamine is then available to be phosphorylated to its active form, thiamine pyrophosphate (TPP), which is an essential cofactor for key enzymes in carbohydrate metabolism.
Pharmacokinetic Profile
| Parameter | Description | Reference |
| Absorption | Readily absorbed from the gastrointestinal tract via passive diffusion due to its lipophilic nature. Intestinal transport is not rate-limited, unlike thiamine hydrochloride. | |
| Bioavailability | Significantly higher than that of oral thiamine hydrochloride, leading to greater systemic exposure to thiamine. | |
| Distribution | After conversion to thiamine, it is distributed throughout the body. This compound's lipophilicity may also allow for better penetration into tissues, including the central nervous system. | |
| Metabolism | Metabolized in the liver and erythrocytes, where the disulfide bond is cleaved to release active thiamine. | |
| Excretion | The metabolites, including thiamine, are primarily excreted in the urine. |
Note: The absence of specific Cmax, Tmax, AUC, and half-life values in this table is due to the lack of publicly available quantitative data from human pharmacokinetic studies of oral this compound.
Experimental Protocols
The quantification of this compound and its active metabolite, thiamine, in biological matrices is crucial for pharmacokinetic studies. A general workflow for such an analysis is outlined below, based on established methods for thiamine and its derivatives.
General Bioanalytical Method Workflow
Detailed Methodologies
1. Sample Collection and Preparation:
-
Biological Matrix: Human plasma or whole blood is typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Sample Pre-treatment: To release protein-bound thiamine and its phosphate esters, an acidic protein precipitation step is often employed. This can be achieved by adding trichloroacetic acid (TCA) or perchloric acid to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Enzymatic Hydrolysis: To measure total thiamine (including its phosphorylated forms), the sample supernatant may be treated with an enzyme such as acid phosphatase to hydrolyze thiamine phosphates to free thiamine.
2. Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating thiamine from other endogenous compounds in the biological matrix.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). An ion-pairing agent may be added to the mobile phase to improve the retention of the polar thiamine molecule on the reversed-phase column.
3. Detection and Quantification:
-
Pre-column Derivatization and Fluorescence Detection: A highly sensitive and specific method involves the pre-column oxidation of thiamine to the fluorescent compound thiochrome. The oxidation is typically carried out using potassium ferricyanide in an alkaline medium. The resulting thiochrome is then detected by a fluorescence detector.
-
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the direct quantification of thiamine and its metabolites without the need for derivatization. This method allows for the simultaneous measurement of multiple analytes.
Conclusion
Oral this compound stands out as a highly bioavailable form of thiamine, offering significant therapeutic advantages in the management of thiamine deficiency states. Its lipophilic nature enables efficient absorption that is not rate-limited, leading to superior systemic exposure compared to conventional water-soluble thiamine preparations. While the qualitative aspects of its pharmacokinetic profile are well-established, there is a notable gap in the publicly available literature regarding specific quantitative parameters (Cmax, Tmax, AUC, and half-life) from human clinical trials. Further research and publication of such data would be invaluable for optimizing dosing regimens and fully realizing the clinical potential of this important therapeutic agent. The analytical methodologies for thiamine quantification are well-developed, providing a solid foundation for future pharmacokinetic investigations of this compound.
References
An In-Depth Technical Guide to the Molecular Structure and Function of Prosultiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in the therapeutic application of this essential vitamin. Its enhanced lipophilicity compared to thiamine hydrochloride allows for superior absorption and bioavailability, enabling it to effectively cross the blood-brain barrier. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and physiological functions of this compound. It includes a detailed summary of its pharmacokinetic properties and clinical efficacy, presented in structured tables for clarity. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of this compound and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Molecular Structure and Chemical Properties
This compound, also known as thiamine propyl disulfide, is a disulfide derivative of thiamine. Its unique molecular structure is the key to its enhanced therapeutic properties.
Chemical and Physical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C15H24N4O2S2 |
| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)-1-buten-1-yl]formamide |
| Molecular Weight | 356.51 g/mol |
| CAS Number | 59-58-5 |
| Appearance | White crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents and lipids |
Mechanism of Action and Physiological Function
The primary mechanism of this compound revolves around its ability to act as a highly bioavailable prodrug of thiamine.[2][3] Its lipophilic nature allows it to be readily absorbed from the gastrointestinal tract and to penetrate cell membranes, including the blood-brain barrier, more effectively than thiamine.[2][3]
Once absorbed, the disulfide bond in this compound is cleaved, releasing thiamine. This conversion is facilitated by reducing agents within the body, such as glutathione and the thioredoxin system. The released thiamine is then converted to its active form, thiamine pyrophosphate (TPP), a crucial coenzyme in several key metabolic pathways:
-
Carbohydrate Metabolism: TPP is essential for the function of enzymes like pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for cellular energy production through the Krebs cycle.
-
Pentose Phosphate Pathway: TPP is a cofactor for transketolase, an enzyme in the pentose phosphate pathway, which is vital for the synthesis of nucleotides and NADPH.
-
Nervous System Function: By ensuring an adequate supply of TPP to the brain and peripheral nerves, this compound supports proper nerve function and helps to mitigate the neurological consequences of thiamine deficiency.
Pharmacokinetics and Bioavailability
The lipophilic nature of this compound results in significantly improved pharmacokinetic properties compared to water-soluble thiamine salts.
Comparative Bioavailability of Thiamine Derivatives
A study comparing single 100 mg oral doses of different thiamine derivatives in seven volunteers demonstrated the superior bioavailability of lipid-soluble forms. While this particular study highlighted benfotiamine, it underscores the principle that lipophilic derivatives, including this compound, are more readily absorbed.
| Parameter | Benfotiamine | Fursultiamine | Thiamine Disulfide |
| Cmax (plasma) | Significantly higher | Higher than disulfide | Lowest |
| tmax (plasma) | Faster | Slower than benfotiamine | Slowest |
| AUC (plasma) | Significantly higher | Higher than disulfide | Lowest |
Note: This table is based on a study that provides a qualitative comparison. Specific quantitative values for this compound from a head-to-head study with identical parameters were not available in the searched literature.
Clinical Efficacy
This compound has been investigated for its therapeutic potential in conditions associated with thiamine deficiency, particularly those affecting the nervous system.
Clinical Applications of this compound
| Condition | Study Design | Key Findings |
| Alcoholic Polyneuropathy | Randomized, controlled trials with the related compound benfotiamine have shown significant improvement in neuropathy symptoms. | Benfotiamine treatment led to a significant improvement in vibration perception and motor function. A study on benfotiamine also showed a reduction in psychiatric stress in severely affected alcoholics. |
| Wernicke-Korsakoff Syndrome | Treatment guidelines and case reports support the use of high-dose parenteral thiamine. This compound, with its high bioavailability, is a relevant oral formulation for follow-up therapy. | High doses of thiamine have been shown to lead to neurological and radiographic improvements in patients with Wernicke encephalopathy. |
Experimental Protocols
Synthesis of this compound (Thiamine Propyl Disulfide)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Thiamine hydrochloride
-
Sodium hydroxide
-
Sodium n-propyl thiosulfate
-
Hydrochloric acid
-
Ammonium carbonate
-
Dehydrated ethanol
-
High-speed shearing and emulsifying reactor
Procedure:
-
Thiamine Base Preparation: Dissolve thiamine hydrochloride in water and neutralize with a sodium hydroxide solution to obtain the thiamine base.
-
Reaction: In a high-speed shearing and emulsifying reactor, combine the thiamine base solution with a solution of sodium n-propyl thiosulfate. The high-speed shearing facilitates the reaction between the solid and liquid phases.
-
Precipitation: Stir the reaction mixture to allow for the precipitation of the crude this compound.
-
Isolation of Crude Product: Filter the mixture by centrifugation to isolate the solid crude product.
-
Purification:
-
Dissolve the crude product in an excess of hydrochloric acid.
-
Filter the acidic solution.
-
Add a saturated solution of ammonium carbonate to the filtrate until precipitation is complete.
-
Collect the precipitate by suction filtration and dry to obtain the crude this compound.
-
-
Recrystallization: Recrystallize the crude product from dehydrated ethanol to yield the purified this compound.
Quantification of this compound in Biological Samples using HPLC
This protocol provides a general framework for the analysis of thiamine and its derivatives, which can be adapted for this compound.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer solution (e.g., sodium-1-hexanesulfonate with pH adjustment)
-
Sample extraction reagents (e.g., trichloroacetic acid, enzymes for hydrolysis)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Extraction: Homogenize the biological sample (e.g., plasma, tissue) and extract this compound and its metabolites. This may involve protein precipitation with an acid like trichloroacetic acid.
-
Enzymatic Hydrolysis (for total thiamine): To measure total thiamine content, treat the sample with an enzyme such as taka-diastase to convert thiamine esters to free thiamine.
-
Filtration: Filter the extracted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, which typically consists of a buffer and an organic solvent like methanol or acetonitrile. An ion-pairing reagent may be used to improve peak shape.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the lambda max of the analyte (e.g., ~245 nm for thiamine). For increased sensitivity, post-column derivatization to a fluorescent product can be employed.
-
-
Injection: Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to those of known standards.
-
Conclusion
This compound's enhanced bioavailability and ability to effectively deliver thiamine to the central nervous system make it a valuable therapeutic agent for the management of thiamine deficiency-related disorders. Its unique molecular structure and mechanism of action provide a clear rationale for its use in clinical practice. The experimental protocols and data presented in this guide offer a solid foundation for further research and development in this area. Future studies should focus on conducting direct, large-scale comparative pharmacokinetic and clinical efficacy trials to further elucidate the specific advantages of this compound.
References
An In-depth Technical Guide on the Lipophilic Properties of Prosultiamine and its Cell Membrane Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), exhibits enhanced lipophilic characteristics compared to its parent compound, leading to significantly improved bioavailability. This technical guide delves into the core lipophilic properties of this compound and its mechanism of transport across cellular membranes. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows, this document serves as a comprehensive resource for professionals in pharmaceutical research and development. The enhanced lipid solubility of this compound allows it to bypass the rate-limiting intestinal transporters required for thiamine absorption, facilitating its transport via passive diffusion across the gastrointestinal tract and, notably, the blood-brain barrier. Furthermore, this guide explores the interaction of this compound with cellular signaling pathways, including the Keap1-Nrf2 antioxidant response and apoptosis, providing a deeper understanding of its molecular mechanisms of action.
Lipophilic Properties of this compound
This compound (thiamine propyl disulfide) is a lipid-soluble derivative of thiamine.[1] This increased lipophilicity is a key attribute that enhances its absorption and distribution in the body compared to the water-soluble thiamine.[1]
Quantitative Data on Lipophilicity and Solubility
| Property | Value | Source |
| LogP (Octanol-Water Partition Coefficient) | 1.1 (Computed) | PubChem[2] |
| Water Solubility | Sparingly soluble | DrugFuture[3] |
| Solubility in Organic Solvents | Soluble | DrugFuture[3] |
Table 1: Physicochemical Properties of this compound
Cell Membrane Transport of this compound
The enhanced lipophilicity of this compound dictates its primary mechanism of transport across cellular membranes: passive diffusion. Unlike thiamine, which relies on carrier-mediated transport systems that can become saturated, this compound's lipid-soluble nature allows it to freely diffuse across the lipid bilayer of cell membranes down its concentration gradient. This mode of transport is not dependent on specific intestinal transporters, leading to more efficient absorption from the gastrointestinal tract.
Mechanism of Passive Diffusion
The process of passive diffusion for a lipophilic compound like this compound across a cell membrane can be visualized as follows:
This process allows this compound to be effectively absorbed from the gut and to penetrate tissues that are typically challenging for water-soluble compounds to enter, most notably the brain via the blood-brain barrier.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol outlines the classical shake-flask method for the experimental determination of the LogP of a lipophilic compound like this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Purified water
-
Phosphate buffered saline (PBS), pH 7.4
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Pre-saturation of Solvents: Mix equal volumes of n-octanol and water (or PBS) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in the pre-saturated n-octanol to prepare a stock solution of known concentration.
-
Partitioning:
-
Add a precise volume of the this compound stock solution in n-octanol to a separatory funnel.
-
Add a precise volume of the pre-saturated water (or PBS). The volume ratio of the two phases should be optimized based on the expected LogP.
-
Securely stopper the funnel and shake it on a mechanical shaker for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to break up any emulsions.
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Caco-2 Cell Permeability Assay
This protocol describes a common in vitro method to assess the intestinal permeability of a compound like this compound using the Caco-2 cell line, which forms a monolayer mimicking the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks according to standard protocols.
-
Seed the cells onto the apical side of the Transwell® inserts at a specific density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - Absorption):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Interaction with Cellular Signaling Pathways
Keap1-Nrf2 Antioxidant Response Pathway
Thiamine disulfide derivatives have been shown to modulate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or in the presence of inducers like thiamine disulfide derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes.
Apoptosis Signaling Pathway
Thiamine deficiency has been linked to the induction of apoptosis, particularly in neuronal cells, through a mitochondria-dependent, caspase-3-mediated pathway. While direct studies on this compound's role in caspase activation are limited, its influence on cellular redox status, as suggested by its interaction with the Nrf2 pathway, may indirectly modulate apoptotic signaling. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately resulting in programmed cell death.
Conclusion
This compound's enhanced lipophilicity is a cornerstone of its improved pharmacokinetic profile compared to thiamine. Its ability to passively diffuse across cell membranes facilitates greater absorption and distribution, including penetration of the blood-brain barrier. This technical guide has provided a consolidated overview of the quantitative aspects of its lipophilic properties, detailed experimental protocols for their assessment, and a visual representation of its transport mechanism and interaction with key cellular signaling pathways. This comprehensive information is intended to support researchers and drug development professionals in further exploring the therapeutic potential of this compound and other lipophilic vitamin derivatives.
References
Antioxidant Properties of Thiamine Disulfide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamine (Vitamin B1) and its disulfide derivatives, including thiamine disulfide, sulbutiamine, and fursultiamine, have demonstrated notable antioxidant properties that extend beyond thiamine's traditional role as a coenzyme in cellular metabolism. These compounds are emerging as promising therapeutic agents for conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the antioxidant mechanisms of thiamine disulfide compounds, presenting key quantitative data, detailed experimental protocols for assessing their activity, and visual representations of the involved signaling pathways. The primary antioxidant action of these compounds is not through direct radical scavenging alone, but significantly through the modulation of endogenous antioxidant defense systems, particularly the thioredoxin and glutathione systems, and the activation of the Keap1-Nrf2 signaling pathway.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. Thiamine disulfide compounds, which are more lipophilic and have better bioavailability than thiamine itself, are readily reduced intracellularly to their thiol forms. This conversion is critical to their antioxidant function, as the resulting thiol is the active species that participates in redox regulation. This guide will delve into the mechanisms of action, quantitative effects, and the experimental basis for the antioxidant properties of these compounds.
Quantitative Data on Antioxidant Effects
The antioxidant activity of thiamine disulfide compounds is often assessed by their ability to protect cells from oxidative damage and to modulate the activity of key antioxidant enzymes. The following tables summarize the available quantitative data.
Table 1: Protective Effects of Thiamine Disulfide Compounds Against Oxidative Stress
| Compound | Concentration | Cell Line | Oxidative Stressor | Protective Effect | Reference |
| Thiamine Disulfide (TSS) | 100 µM | Caco-2 | 300 µM tert-butyl hydroperoxide (TbOOH) | Significant protection against ROS production | [1] |
| Sulbutiamine (SBT) | 100 µM | Caco-2 | 300 µM tert-butyl hydroperoxide (TbOOH) | Significant protection against ROS production | [1] |
| Fursultiamine (FST) | 100 µM | Caco-2 | 300 µM tert-butyl hydroperoxide (TbOOH) | Significant protection against ROS production | [1] |
| Thiamine Disulfide | Not specified | Tryptophan solution (in vitro) | Irradiation | 13.6% protection rate | [1] |
Table 2: Effects of Thiamine Disulfide Compounds on Antioxidant Enzyme Activity in Caco-2 Cells
| Compound (100 µM) | Thioredoxin Reductase (TrxR) Activity (% of Control) | Glutathione Peroxidase (GPx) Activity (% of Control) | Glutathione Reductase (GR) Activity | Glutaredoxin (Grx) Activity | Reference |
| Thiamine Disulfide (TSS) | ~150% | No significant change | No significant change | No significant change | [1] |
| Sulbutiamine (SBT) | ~175% | No significant change | No significant change | No significant change | |
| Fursultiamine (FST) | ~250% | ~150% | No significant change | No significant change |
Data are approximated from graphical representations in the source.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of thiamine disulfide compounds are multifaceted, involving both direct interaction with ROS and, more significantly, the modulation of intracellular antioxidant defense systems.
Reduction of Thiamine Disulfides
The primary step in the bioactivation of thiamine disulfide compounds is their reduction to the corresponding thiol form. This is accomplished by the two major cellular redox systems: the thioredoxin (Trx) system and the glutathione (GSH) system.
Activation of the Keap1-Nrf2 Signaling Pathway
Thiamine disulfide derivatives have been shown to activate the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its ubiquitination and subsequent degradation. Thiamine disulfide compounds, likely through their thiol form, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase (TrxR).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the antioxidant properties of thiamine disulfide compounds.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color.
-
Principle: TrxR catalyzes the transfer of reducing equivalents from NADPH to DTNB, producing TNB, which is quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Assay Buffer: 0.2 M sodium phosphate buffer (pH 7.4) containing 5 mM EDTA.
-
DTNB Solution: 20 mM DTNB in a suitable organic solvent (e.g., DMSO).
-
NADPH Solution: 0.25 mM NADPH in Assay Buffer.
-
Cell lysate containing TrxR.
-
-
Procedure:
-
Prepare cell lysates from cells treated with thiamine disulfide compounds (e.g., 100 µM for 24 hours) and untreated controls.
-
To a 96-well plate or cuvette, add 50 µg of protein from the cell lysate.
-
Add Assay Buffer to a final volume of, for example, 180 µL.
-
Add 10 µL of 20 mM DTNB.
-
Incubate for 2 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of 0.25 mM NADPH.
-
Immediately monitor the increase in absorbance at 412 nm for approximately 10 minutes.
-
Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
-
To determine TrxR-specific activity, a parallel reaction is run in the presence of a TrxR-specific inhibitor. The difference in activity between the inhibited and uninhibited reactions represents the TrxR activity.
-
Glutathione Reductase (GR) Activity Assay
This assay measures GR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Principle: GR catalyzes the reduction of glutathione disulfide (GSSG) to GSH, with the concomitant oxidation of NADPH to NADP+.
-
Reagents:
-
Assay Buffer: 0.2 M Tris-HCl buffer (pH 8.1) containing 1 mM EDTA.
-
NADPH Solution: 0.25 mM NADPH in Assay Buffer.
-
GSSG Solution: 1 mM GSSG in Assay Buffer.
-
Cell lysate containing GR.
-
-
Procedure:
-
Prepare cell lysates from cells treated with thiamine disulfide compounds and untreated controls.
-
To a cuvette, add 80 µg of protein from the cell lysate.
-
Add Assay Buffer to a final volume of, for example, 950 µL.
-
Add 50 µL of 0.25 mM NADPH.
-
Incubate at 25°C for a few minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of 1 mM GSSG.
-
Monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6,220 M⁻¹cm⁻¹).
-
General Workflow for Assessing Antioxidant Effects in Cell Culture
Conclusion
Thiamine disulfide compounds represent a class of molecules with significant, albeit primarily indirect, antioxidant properties. Their ability to be readily taken up by cells and reduced to their active thiol form allows them to effectively combat oxidative stress by bolstering the cell's own antioxidant defense mechanisms. The activation of the Keap1-Nrf2 pathway is a key mechanism through which these compounds upregulate the expression of critical antioxidant enzymes. While direct radical scavenging activity may be modest, their ability to enhance the thioredoxin and glutathione systems makes them potent agents for mitigating oxidative damage. Further research, particularly focused on generating comparative quantitative data from standardized antioxidant assays, will be invaluable for the continued development of these promising compounds for therapeutic applications in oxidative stress-related diseases.
References
Methodological & Application
Application Note: Quantification of Prosultiamine in Human Plasma by HPLC-UV
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of prosultiamine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC with ultraviolet (UV) detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies and therapeutic drug monitoring of this compound. The method demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound is a thiamine (vitamin B1) disulfide derivative developed to improve the absorption of thiamine from the gastrointestinal tract. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a validated HPLC-UV method suitable for quantifying this compound in human plasma samples.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Thiamine or a structurally similar compound)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile is a common mobile phase for similar compounds.[1] For this method, a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is proposed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm for thiamine-related compounds).
-
Run Time: Approximately 15 minutes.
Sample Preparation
-
Thaw frozen plasma samples on ice or in a refrigerator to prevent degradation of the analyte.[3]
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
For protein precipitation, add 600 µL of acetonitrile or a 10% trichloroacetic acid solution.[2] Using acetonitrile is often preferred as it is a common HPLC solvent and is transparent at low UV wavelengths.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Calibration Curve: Spike drug-free plasma with the working standard solutions to obtain final concentrations covering the expected range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Method Validation Summary
The following table summarizes the typical performance characteristics expected from a validated HPLC method for this compound in plasma.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Concentration Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 90 - 110% |
| Retention Time of this compound | ~ 6.5 min |
| Retention Time of Internal Standard | ~ 4.8 min |
Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC-UV method provides a reliable and straightforward approach for the quantification of this compound in human plasma. The sample preparation is simple, and the chromatographic conditions are optimized for good resolution and sensitivity. This method is suitable for routine analysis in a research or clinical setting to support pharmacokinetic and toxicokinetic studies of this compound.
References
Administration Routes of Prosultiamine in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosultiamine is a synthetic derivative of thiamine (vitamin B1) developed to improve upon the bioavailability of naturally occurring thiamine. Its lipophilic nature facilitates absorption from the gastrointestinal tract and enhances its ability to cross cell membranes.[1] This document provides an overview of common administration routes for this compound in rodent studies, including detailed protocols and available pharmacokinetic data. Due to a scarcity of published studies detailing the pharmacokinetics of this compound specifically in rodents, data from studies on the closely related thiamine derivative, fursultiamine, is included for illustrative purposes. Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), shares structural and functional similarities with this compound.
Data Presentation: Pharmacokinetic Parameters
Table 1: Illustrative Pharmacokinetic Parameters of Thiamine and Thiamine Pyrophosphate Following Oral Fursultiamine Administration in Mice
| Compound Measured | Dose of Fursultiamine | Time Point Post-Administration | Plasma Concentration |
| Thiamine | 50 mg/kg | 2 hours | High concentration |
| Thiamine Pyrophosphate | 50 mg/kg | 2 hours | High concentration |
Source: Adapted from a study on the effect of fursultiamine on choroidal neovascularization.[2] Note: The original study confirmed high concentrations were reached but did not provide specific quantitative values for Cmax and Tmax.
Experimental Protocols
The following are detailed protocols for the oral, intravenous, and intraperitoneal administration of this compound in rodents. These are generalized procedures based on established best practices for rodent handling and substance administration.[3][4] Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the specific formulation of the this compound being used.
Protocol 1: Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
This compound solution
-
Appropriate-sized oral gavage needle (e.g., 20-22 gauge, 1.5-2 inches for mice; 18-20 gauge, 2-3 inches for rats)
-
Syringe (1 mL or 3 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the required dose.
-
Dose Preparation: Prepare the this compound solution at the desired concentration. Ensure the vehicle is appropriate for oral administration and is non-toxic to the animal.
-
Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line. For mice, this can be achieved by scruffing the neck and back skin. For rats, a towel wrap may be used.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Substance Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Intravenous Administration (Tail Vein Injection)
Intravenous injection allows for the rapid and complete bioavailability of the substance.
Materials:
-
Sterile this compound solution (ensure it is suitable for intravenous injection)
-
Tuberculin syringe (1 mL) with a 27-30 gauge needle
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins
-
Restraint device for rodents
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Place the rodent in a restraint device, allowing access to the tail. Warm the tail using a heat lamp or warming pad to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Dose Preparation: Draw the sterile this compound solution into the syringe. Remove any air bubbles.
-
Injection Site Preparation: Disinfect the tail with 70% ethanol.
-
Needle Insertion: Position the needle with the bevel facing up and insert it into one of the lateral tail veins at a shallow angle.
-
Substance Administration: Once the needle is correctly positioned within the vein (a flash of blood in the needle hub can sometimes be observed), slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal Administration
Intraperitoneal injection is a common route for administering substances that are not suitable for oral or intravenous routes.
Materials:
-
Sterile this compound solution
-
Syringe (1 mL or 3 mL) with a 25-27 gauge needle
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the animal for accurate dose calculation.
-
Dose Preparation: Prepare the sterile this compound solution.
-
Restraint: Restrain the animal in a supine position (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant.[5] Avoid the midline to prevent puncturing the urinary bladder or cecum.
-
Needle Insertion: Lift the skin and insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe, which would indicate incorrect placement.
-
Substance Administration: Inject the solution into the peritoneal cavity.
-
Post-Administration Monitoring: Return the animal to its cage and observe for any signs of pain or distress.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound acts as a prodrug for thiamine. Once administered, it is converted to thiamine, which is then phosphorylated to its active form, thiamine pyrophosphate (TPP). TPP is an essential cofactor for several key enzymes in carbohydrate and energy metabolism.
Caption: Metabolic pathway of this compound.
Experimental Workflow for Pharmacokinetic Study
A typical workflow for a rodent pharmacokinetic study involves several key steps from administration to data analysis.
Caption: Rodent pharmacokinetic study workflow.
Logical Relationship of Administration Routes and Bioavailability
The route of administration directly impacts the bioavailability of a drug. Intravenous administration provides 100% bioavailability, while other routes involve absorption processes that can reduce the amount of drug reaching systemic circulation.
Caption: Administration routes and bioavailability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Prosultiamine and its Metabolites in Brain Tissue
Introduction
Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound designed to exhibit enhanced bioavailability and blood-brain barrier permeability compared to thiamine hydrochloride.[1][2] Once administered, this compound is metabolized to thiamine, which is subsequently converted to its biologically active forms, thiamine monophosphate (TMP) and thiamine diphosphate (TDP), within the brain.[1][3] TDP is an essential coenzyme for several key enzymes involved in carbohydrate and energy metabolism, crucial for normal neuronal function.[4] Therefore, quantifying the levels of this compound and, more importantly, its active metabolites—thiamine, TMP, and TDP—in brain tissue is critical for pharmacokinetic studies, drug development, and neuroscience research.
This document provides detailed application notes and protocols for the extraction and quantification of this compound's key metabolic products—thiamine and its phosphate esters—in brain tissue samples, primarily using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. While direct measurement of this compound is less common, the quantification of its downstream metabolites serves as a robust indicator of its delivery and efficacy within the central nervous system.
Quantitative Data Summary
The following table summarizes representative quantitative data on the concentration of thiamine and its phosphate esters in the brain tissue of mice following the administration of lipophilic thiamine derivatives. This data is adapted from a study investigating the effects of benfotiamine and fursultiamine, which are structurally and functionally similar to this compound.
| Analyte | Treatment Group | Brain Concentration (nmol/g tissue) |
| Thiamine | Control | 0.5 ± 0.1 |
| Lipophilic Thiamine Derivative | 1.0 ± 0.2 | |
| Thiamine Monophosphate (TMP) | Control | 0.2 ± 0.05 |
| Lipophilic Thiamine Derivative | 0.2 ± 0.06 | |
| Thiamine Diphosphate (TDP) | Control | 3.5 ± 0.5 |
| Lipophilic Thiamine Derivative | 3.6 ± 0.4 |
Data are presented as mean ± standard deviation. The "Lipophilic Thiamine Derivative" group represents data from mice administered with a compound like benfotiamine or fursultiamine.
Experimental Protocols
Protocol 1: Brain Tissue Homogenization and Extraction
This protocol details the procedure for extracting thiamine and its phosphate esters from rodent brain tissue samples.
Materials:
-
Brain tissue samples (fresh or frozen at -80°C)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ice-cold phosphate-buffered saline (PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Tissue homogenizer (e.g., Dounce homogenizer or bead-based homogenizer)
-
Refrigerated centrifuge
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue sample and place it in a pre-chilled 1.5 mL microcentrifuge tube.
-
If not proceeding immediately, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Homogenization:
-
On the day of analysis, thaw the frozen tissue sample on ice.
-
Add 15 volumes of ice-cold 10% TCA to the tissue (e.g., for a 100 mg tissue sample, add 1.5 mL of 10% TCA).
-
Homogenize the tissue thoroughly using a suitable homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate the sample on ice for 15 minutes to allow for complete protein precipitation.
-
Vortex the sample again for 1 minute.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant, which contains the extracted thiamine and its phosphate esters, and transfer it to a new pre-chilled microcentrifuge tube.
-
The resulting supernatant is now ready for the derivatization step prior to HPLC analysis.
-
Protocol 2: HPLC Analysis of Thiamine and its Phosphate Esters
This protocol describes the quantification of thiamine, TMP, and TDP using HPLC with fluorescence detection after pre-column derivatization to form fluorescent thiochrome derivatives.
Materials:
-
Extracted brain tissue supernatant (from Protocol 1)
-
Thiamine, TMP, and TDP analytical standards
-
Potassium ferricyanide solution (e.g., 1% w/v in 15% w/v NaOH)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic and dibasic (for mobile phase preparation)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards and Calibration Curve:
-
Prepare stock solutions of thiamine, TMP, and TDP in ultrapure water.
-
Generate a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range in the brain tissue samples.
-
-
Pre-column Derivatization (Thiochrome Formation):
-
To 100 µL of the extracted supernatant or standard solution, add 100 µL of the potassium ferricyanide solution.
-
Vortex the mixture for 30 seconds. This reaction converts thiamine and its phosphates into their highly fluorescent thiochrome derivatives.
-
The derivatization should be performed immediately before injection into the HPLC system, as the thiochrome derivatives can be unstable.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject a suitable volume (e.g., 20 µL) of the filtered sample onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol (e.g., 90:10 v/v, pH 7.0). The exact composition may need optimization.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector Wavelengths: Excitation at 365 nm and Emission at 435 nm.
-
-
Run the samples and standards under the same conditions.
-
-
Data Analysis:
-
Identify and quantify the peaks for thiamine, TMP, and TDP in the sample chromatograms by comparing their retention times with those of the analytical standards.
-
Calculate the concentration of each analyte in the brain tissue samples using the standard curve. The results are typically expressed as nmol/g of tissue.
-
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic pathway of this compound in the brain.
Experimental Workflow
Caption: Workflow for measuring thiamine derivatives in brain tissue.
References
Application Notes and Protocols for Prosultiamine Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosultiamine is a synthetic, lipophilic derivative of thiamine (Vitamin B1) that exhibits enhanced bioavailability and the ability to cross the blood-brain barrier more readily than thiamine itself.[1] Thiamine is crucial for cerebral energy metabolism, and its deficiency is linked to several neurological disorders. This compound's neuroprotective properties are hypothesized to stem from its ability to reduce oxidative stress and neuroinflammation, mechanisms implicated in the pathogenesis of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]
These application notes provide a comprehensive guide for the experimental design of in vitro and in vivo studies to investigate the neuroprotective effects of this compound. The protocols are based on established models and methodologies used for similar neuroprotective compounds, particularly other thiamine derivatives like benfotiamine.
In Vitro Neuroprotection Studies
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research.[2] The neurotoxin 6-hydroxydopamine (6-OHDA) selectively destroys dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in the cell culture medium. Pre-treat the cells with the different concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to a final concentration of 25-100 µM 6-OHDA for an additional 24 hours.[3] A dose-response curve for 6-OHDA should be established to determine the optimal concentration that induces approximately 50% cell death (IC50).
-
Assessment of Cell Viability (MTT Assay):
-
After the 6-OHDA treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 6-OHDA (50 µM) | 48 ± 3.9 |
| 6-OHDA + this compound (1 µM) | 55 ± 4.1 |
| 6-OHDA + this compound (10 µM) | 68 ± 5.5 |
| 6-OHDA + this compound (50 µM) | 82 ± 6.3 |
| 6-OHDA + this compound (100 µM) | 91 ± 4.8 |
Alzheimer's Disease Model: Amyloid-β (Aβ)-Induced Toxicity in Differentiated SH-SY5Y Cells
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Differentiated SH-SY5Y cells exhibit more neuron-like characteristics and are more susceptible to Aβ toxicity.[4]
Experimental Protocol:
-
Cell Differentiation: Differentiate SH-SY5Y cells by treating them with 10 µM retinoic acid for 5-7 days.
-
This compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to aggregated Aβ1-42 oligomers (e.g., 10 µM) for 24-48 hours.
-
Assessment of Neuronal Apoptosis (Annexin V/Propidium Iodide Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Apoptotic Cells (%) |
| Control | 5 ± 1.2 |
| Aβ1-42 (10 µM) | 35 ± 3.8 |
| Aβ1-42 + this compound (1 µM) | 30 ± 3.1 |
| Aβ1-42 + this compound (10 µM) | 22 ± 2.5 |
| Aβ1-42 + this compound (50 µM) | 15 ± 2.1 |
| Aβ1-42 + this compound (100 µM) | 9 ± 1.5 |
In Vivo Neuroprotection Studies
Parkinson's Disease Model: MPTP-Induced Neurodegeneration in Mice
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces a Parkinson's-like phenotype in mice, including loss of dopaminergic neurons in the substantia nigra and motor deficits.
Experimental Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
This compound Administration: Administer this compound orally (e.g., via gavage) at different doses (e.g., 50, 100, 200 mg/kg/day) for 14 days. A similar thiamine derivative, benfotiamine, has been used at doses of 100-200 mg/kg/day in mouse models.
-
Induction of Neurotoxicity: On day 8 of this compound treatment, administer four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Behavioral Assessment (Rotarod Test):
-
Assess motor coordination and balance using an accelerating rotarod.
-
Train the mice on the rotarod for 3 consecutive days before MPTP injection.
-
Test the mice on day 14 (7 days after MPTP injection).
-
Record the latency to fall from the rotating rod.
-
-
Post-mortem Analysis: On day 15, euthanize the animals and collect brain tissue for immunohistochemical and biochemical analysis.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Latency to Fall (seconds) |
| Vehicle Control | 180 ± 15 |
| MPTP | 65 ± 10 |
| MPTP + this compound (50 mg/kg) | 90 ± 12 |
| MPTP + this compound (100 mg/kg) | 125 ± 18 |
| MPTP + this compound (200 mg/kg) | 160 ± 20 |
Alzheimer's Disease Model: Transgenic Mouse Model (e.g., APP/PS1)
APP/PS1 transgenic mice overexpress human amyloid precursor protein and presenilin-1 with mutations found in familial Alzheimer's disease, leading to age-dependent Aβ plaque deposition and cognitive deficits.
Experimental Protocol:
-
Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls.
-
This compound Administration: Begin oral administration of this compound (e.g., 100, 200 mg/kg/day) at 3 months of age and continue for 3 months. Benfotiamine has been administered orally at 100-200 mg/kg/day for 8 weeks in APP/PS1 mice.
-
Behavioral Assessment (Morris Water Maze):
-
At 6 months of age, assess spatial learning and memory.
-
The test consists of a training phase (4 days) where mice learn to find a hidden platform in a circular pool of water.
-
On day 5, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Post-mortem Analysis: After behavioral testing, collect brain tissue to quantify Aβ plaque load (immunohistochemistry) and levels of inflammatory markers.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Time in Target Quadrant (%) |
| Wild-Type Control | 45 ± 5 |
| APP/PS1 Vehicle | 20 ± 4 |
| APP/PS1 + this compound (100 mg/kg) | 28 ± 6 |
| APP/PS1 + this compound (200 mg/kg) | 38 ± 7 |
Assessment of Cellular Mechanisms
Measurement of Oxidative Stress Markers
Protocol for Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay):
-
Culture and treat cells as described in the in vitro protocols.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or visualize by fluorescence microscopy.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Relative Fluorescence Units (RFU) |
| Control | 1000 ± 150 |
| 6-OHDA (50 µM) | 4500 ± 400 |
| 6-OHDA + this compound (50 µM) | 2200 ± 250 |
Measurement of Inflammatory Cytokines
Protocol for ELISA of TNF-α and IL-1β in Brain Tissue:
-
Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-1β according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein concentration.
Quantitative Data Summary (Hypothetical):
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Wild-Type Control | 15 ± 3 | 10 ± 2 |
| APP/PS1 Vehicle | 55 ± 8 | 40 ± 6 |
| APP/PS1 + this compound (200 mg/kg) | 25 ± 5 | 18 ± 4 |
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective mechanisms of this compound.
Caption: Workflow for in vitro neuroprotection assays.
Caption: Workflow for in vivo neuroprotection studies.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Prosultiamine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosultiamine is a synthetic, lipophilic derivative of thiamine (Vitamin B1) designed for enhanced bioavailability. Unlike water-soluble thiamine, this compound can more readily cross cell membranes and the blood-brain barrier, leading to higher intracellular concentrations of thiamine and its active form, thiamine pyrophosphate (TPP).[1] TPP is an essential cofactor for key enzymes in carbohydrate metabolism and energy production, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH) in the Krebs cycle, and transketolase in the pentose phosphate pathway.[2][3]
Thiamine deficiency can impair these pathways, leading to reduced ATP production, increased oxidative stress, and cellular dysfunction, particularly in tissues with high energy demands like the brain.[1] this compound's ability to efficiently deliver thiamine to cells suggests its therapeutic potential in conditions associated with thiamine deficiency and mitochondrial dysfunction.
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The assays are designed to quantify its effects on key cellular processes, including thiamine uptake and metabolism, mitochondrial function, cellular bioenergetics, and oxidative stress.
I. Thiamine Uptake and Metabolism
A primary mechanism of this compound is to increase intracellular thiamine and TPP levels. The following assays can quantify this effect.
A. Thiamine Uptake Assay
This assay measures the cellular uptake of thiamine, which is expected to be enhanced by treatment with the more bioavailable this compound.
Experimental Protocol: [³H]-Thiamine Uptake Assay
-
Cell Culture: Plate cells (e.g., neuroblastoma cell line SH-SY5Y, or a cell line relevant to the research question) in 24-well plates and grow to confluence.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control in fresh culture medium for a predetermined time (e.g., 4, 12, or 24 hours).
-
Uptake Initiation: After pre-incubation, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS). Initiate thiamine uptake by adding 250 µL of HBSS containing a known concentration of [³H]-thiamine (e.g., 15 nM) to each well.
-
Incubation: Incubate the plate at 37°C for a specific time course (e.g., 5, 15, 30 minutes) to determine the initial rate of uptake.
-
Uptake Termination: Stop the uptake by aspirating the [³H]-thiamine solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for 1 hour at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the thiamine uptake as picomoles of thiamine per milligram of protein per unit of time.
B. Intracellular Thiamine Pyrophosphate (TPP) Measurement
This assay directly measures the intracellular concentration of the active form of thiamine, TPP, which is expected to increase following this compound treatment.
Experimental Protocol: HPLC Measurement of TPP
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described in the thiamine uptake assay.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS, scrape the cells into 1 mL of PBS, and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Protein Precipitation: Resuspend the cell pellet in 200 µL of ice-cold 10% trichloroacetic acid (TCA) and vortex vigorously. Incubate on ice for 15 minutes to precipitate proteins.[4]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the thiamine phosphates.
-
Derivatization (Thiochrome Conversion): Mix the supernatant with a derivatizing agent (e.g., potassium ferricyanide in an alkaline solution) to convert thiamine and its phosphate esters into their fluorescent thiochrome derivatives.
-
HPLC Analysis: Inject the derivatized sample into a reverse-phase HPLC system equipped with a fluorescence detector (e.g., excitation at 375 nm and emission at 435 nm).
-
Quantification: Use a standard curve prepared with known concentrations of TPP to quantify the amount of TPP in the cell extracts.
-
Data Normalization: Normalize the TPP concentration to the total protein content of the cell pellet before TCA precipitation.
Expected Quantitative Data (Proxy Data from Thiamine Analogs)
Since direct quantitative data for this compound in these specific in-vitro assays is limited in publicly available literature, the following table presents expected outcomes based on studies with other lipophilic thiamine derivatives, such as sulbutiamine and benfotiamine.
| Assay | Treatment Group | Expected Outcome (vs. Control) | Fold/Percent Change (Illustrative) |
| Intracellular Thiamine | This compound (50 µM) | Increased | ~10-fold increase |
| Intracellular TPP | This compound (50 µM) | Increased | ~1.5 to 2-fold increase |
Workflow for Thiamine Uptake and Metabolism Assays
Caption: Workflow for assessing this compound's effect on thiamine uptake and TPP levels.
II. Mitochondrial Function and Cellular Bioenergetics
This compound is expected to improve mitochondrial function by increasing the availability of TPP for key metabolic enzymes.
A. Mitochondrial Respiration Assay
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and oxidative phosphorylation.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for the desired treatment duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the treatment medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial stress compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
Data Analysis: The Seahorse software calculates the following parameters:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
B. Cellular ATP Level Assay
This assay quantifies the total cellular ATP content, which is expected to increase with improved mitochondrial function.
Experimental Protocol: Luciferase-Based ATP Assay
-
Cell Culture and Treatment: Seed cells in a white, clear-bottom 96-well plate and treat with this compound as described previously.
-
ATP Detection Reagent: Prepare the ATP detection reagent by combining a luciferase/luciferin substrate with the appropriate buffer, according to the manufacturer's instructions.
-
Cell Lysis and Luminescence Measurement: Add the ATP detection reagent directly to the wells containing the cells. The reagent will lyse the cells and initiate the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in the cell samples. Normalize the ATP levels to the number of cells or protein concentration per well.
Expected Quantitative Data (Proxy Data from Thiamine Analogs)
| Assay | Cell Type | Treatment Group | Expected Outcome (vs. Control/High Glucose) | Fold/Percent Change (Illustrative) |
| Glucose Oxidation (OCR) | Human Myotubes | Benfotiamine (200 µM) in high glucose | Increased | ~70% increase |
| Mitochondrial Complex I Activity | Fish Liver | Benfotiamine (1.425 mg/kg) in high carbohydrate diet | Increased | Significant increase (p < 0.05) |
| Cellular ATP Levels | Fibroblasts (Complex I deficiency) | AICAR (AMPK activator, mimics improved energy state) | Increased | Data not specified, but significant increase |
This compound's Role in Cellular Energy Metabolism
References
Application Notes and Protocols for Prosultiamine in Human T-lymphotropic virus (HTLV) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental use of prosultiamine, a thiamine (Vitamin B1) derivative, in the context of Human T-lymphotropic virus type 1 (HTLV-1) infection. The information is compiled from peer-reviewed research and is intended to guide further investigation into the therapeutic potential of this compound for HTLV-1-associated diseases, particularly HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP).
Background and Rationale
Human T-lymphotropic virus type 1 (HTLV-1) is a retrovirus that can lead to adult T-cell leukemia/lymphoma (ATL) and a chronic inflammatory neurological disease known as HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP)[1][2]. HAM/TSP is characterized by progressive weakness and spasticity of the lower extremities, along with urinary dysfunction[3][4]. A key aspect of HTLV-1 pathogenesis is the viral transactivator protein, Tax, which plays a crucial role in promoting the proliferation and survival of infected cells, partly through the activation of the NF-κB signaling pathway[5].
This compound, a lipid-soluble derivative of thiamine, has been investigated as a therapeutic agent for HAM/TSP. The primary proposed mechanism of action is the induction of apoptosis (programmed cell death) in HTLV-1-infected T-cells. This targeted cell death is thought to reduce the number of virus-infected cells, thereby potentially alleviating the chronic inflammation and neurological damage seen in HAM/TSP.
Mechanism of Action: Induction of Apoptosis
In vitro studies have shown that this compound induces caspase-dependent apoptosis in HTLV-1-infected T-cell lines. The apoptotic process is suggested to occur through the mitochondrial pathway. This disulfide-mediated apoptosis is a key therapeutic rationale for its use in HAM/TSP.
Figure 1: Proposed mechanism of this compound-induced apoptosis in HTLV-1 infected T-cells.
Summary of Quantitative Data from Clinical Studies
Open-label clinical trials have been conducted to evaluate the efficacy of this compound in patients with HAM/TSP. The results indicate improvements in motor function, urinary function, and a reduction in the HTLV-1 proviral load in peripheral blood mononuclear cells (PBMCs).
Table 1: Effects of Oral this compound on HTLV-1 Proviral Load and Clinical Parameters in HAM/TSP Patients
| Parameter | Pre-treatment (Mean) | Post-treatment (Mean) | Percentage Change | Significance | Reference |
| HTLV-1 Proviral Load (copies/104 PBMCs) | 2,127 | 1,799 | ~15.4% decrease | Significant | |
| Maximum Bladder Capacity (Urodynamic Study) | - | - | Significant increase | Significant | |
| Detrusor Pressure (Urodynamic Study) | - | - | Significant increase | Significant | |
| Maximum Flow Rate (Urodynamic Study) | - | - | Significant increase | Significant |
Note: Specific mean values for urodynamic studies were not detailed in the provided search results, but the changes were reported as significant.
Table 2: Improvement in Urinary Symptoms with Oral this compound in HAM/TSP Patients
| Symptom | Percentage of Patients Showing Improvement | Reference |
| Detrusor Overactivity | 68.8% | |
| Detrusor-Sphincter Dyssynergia | 45.5% |
Table 3: Effects of Intravenous this compound on HTLV-1 Proviral Load in HAM/TSP Patients
| Parameter | Pre-treatment | Post-treatment | Percentage Change | Reference |
| HTLV-1 Proviral Load in PBMCs | Baseline | Decreased | 30-50% decrease |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for HTLV-1.
Protocol 1: In Vitro Induction of Apoptosis in HTLV-1-Infected T-Cells
Objective: To assess the apoptotic effect of this compound on an HTLV-1-infected T-cell line.
Materials:
-
HTLV-1-infected T-cell line (e.g., HCT-1)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Western blot apparatus and reagents
-
Antibodies for apoptosis-related proteins (e.g., caspases)
-
z-VAD-fmk (pan-caspase inhibitor)
Procedure:
-
Cell Culture: Culture the HTLV-1-infected T-cell line under standard conditions.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for different time points. Include an untreated control. For caspase inhibition experiments, pre-treat cells with z-VAD-fmk before adding this compound.
-
Apoptosis Assessment by Flow Cytometry: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in binding buffer. c. Add Annexin V-FITC and PI according to the manufacturer's protocol. d. Incubate in the dark. e. Analyze the cells by flow cytometry to quantify early and late apoptotic cells.
-
Western Blot Analysis: a. Lyse the treated and untreated cells to extract total protein. b. Determine protein concentration using a standard assay (e.g., BCA). c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against key apoptotic proteins. e. Incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using a chemiluminescence substrate.
Figure 2: Workflow for in vitro apoptosis assay of this compound on HTLV-1 infected cells.
Protocol 2: Quantification of HTLV-1 Proviral Load in PBMCs
Objective: To measure the change in HTLV-1 proviral DNA in PBMCs from HAM/TSP patients treated with this compound.
Materials:
-
Peripheral blood samples from patients
-
Ficoll-Paque for PBMC isolation
-
DNA extraction kit
-
Quantitative PCR (qPCR) machine
-
Primers and probe specific for the HTLV-1 pX region
-
Primers and probe for a housekeeping gene (e.g., RNase P) for normalization
-
qPCR master mix
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
DNA Extraction: Extract genomic DNA from the isolated PBMCs using a commercial DNA extraction kit.
-
qPCR: a. Set up the qPCR reaction with primers and probes for both the HTLV-1 pX region and the housekeeping gene. b. Run the qPCR with appropriate cycling conditions. c. Generate a standard curve for absolute quantification.
-
Data Analysis: a. Calculate the HTLV-1 proviral load as the copy number of HTLV-1 DNA per a certain number of cells (e.g., per 104 PBMCs). b. The formula for calculation is: (copy number of pX / copy number of RNase P) x 2 x 104. c. Compare the proviral load before and after this compound treatment.
Figure 3: Workflow for quantifying HTLV-1 proviral load in patient PBMCs.
Protocol 3: Clinical Trial Protocol for Oral this compound in HAM/TSP
Objective: To evaluate the safety and efficacy of oral this compound in patients with HAM/TSP.
Study Design: Open-label, single-arm clinical trial.
Patient Population: Patients diagnosed with HAM/TSP.
Intervention:
-
Oral administration of this compound (300 mg) once daily for 12 weeks.
Assessments:
-
Motor Function:
-
Timed 10-meter walk.
-
Time to descend a flight of stairs.
-
-
Urinary Function:
-
Urodynamic studies (UDS) to measure bladder capacity, detrusor pressure, and maximum flow rate.
-
Questionnaires to assess urinary symptoms and quality of life (e.g., nocturia-quality of life questionnaire).
-
-
Virological Response:
-
Quantification of HTLV-1 proviral load in PBMCs at baseline and at the end of the treatment period (as described in Protocol 2).
-
-
Safety:
-
Monitoring and recording of any adverse events throughout the study.
-
Logical Relationship of Clinical Trial Components
Figure 4: Logical flow of the clinical trial design for this compound in HAM/TSP.
Future Directions and Considerations
The current research provides a promising foundation for the use of this compound in treating HAM/TSP. However, the studies conducted so far have limitations, including open-label designs and small sample sizes. Future research should focus on:
-
Larger, randomized, placebo-controlled trials: To confirm the efficacy and safety of this compound in a more robust setting.
-
Long-term follow-up studies: To assess the durability of the treatment effects.
-
Mechanistic studies: To further elucidate the precise molecular interactions between this compound and HTLV-1-infected cells, including its effects on the Tax protein and the NF-κB pathway.
-
Combination therapies: Investigating this compound in conjunction with other immunomodulatory or antiviral agents.
These application notes and protocols are intended to serve as a guide for researchers and clinicians working to advance the treatment of HTLV-1-associated diseases. The data suggests that this compound is a safe and potentially effective therapeutic option for patients with HAM/TSP.
References
- 1. Therapeutic benefits of an oral vitamin B1 derivative for human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis (HAM/TSP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic benefits of an oral vitamin B1 derivative for human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis (HAM/TSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound treatment in patients with human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis: results from an open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB signaling mechanisms in HTLV-1-induced adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Prosultiamine and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosultiamine, a synthetic derivative of thiamine (Vitamin B1), is designed for enhanced lipophilicity, leading to improved absorption and tissue distribution, particularly into the central nervous system. Its therapeutic potential is linked to its conversion to thiamine, which is essential for carbohydrate metabolism and neuronal function. Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic studies, understanding its bio-availability, and elucidating its complete metabolic fate. This application note provides a detailed protocol for the simultaneous quantification of this compound and its key metabolite, thiamine, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is a thiamine disulfide derivative. Its primary metabolic pathway involves the reductive cleavage of the disulfide bond to yield thiamine and a propylthiol moiety. This conversion is thought to be mediated by endogenous reducing agents such as glutathione and thioredoxin. Once formed, thiamine enters the well-established vitamin B1 metabolic pathway, where it is phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), which acts as a crucial coenzyme in cellular metabolism.
Experimental Workflow
The quantification of this compound and its metabolites by LC-MS/MS involves several key steps, from sample collection and preparation to instrumental analysis and data processing. A generalized workflow is presented below.
Experimental Protocols
Sample Preparation (Whole Blood)
This protocol is adapted from established methods for thiamine analysis in whole blood.[1][2][3]
Materials:
-
Whole blood collected in EDTA- or heparin-containing tubes.
-
Internal Standard (IS) solution (e.g., Thiamine-d3, this compound-d4).
-
10% (w/v) Trichloroacetic acid (TCA) or Perchloric acid in water, ice-cold.
-
Methanol, LC-MS grade.
-
Water, LC-MS grade.
-
Microcentrifuge tubes.
Procedure:
-
To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold 10% TCA solution to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system, or evaporate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 2-5% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5-10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | Optimize for instrument (e.g., 500-550°C) |
| Gas Flow | Optimize for instrument |
| Capillary Voltage | Optimize for instrument (e.g., 3.5-4.5 kV) |
MRM Transitions:
The following are predicted MRM transitions. These should be optimized by infusing standard solutions of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Thiamine | 265.1 | 122.1 | To be optimized |
| Thiamine-d3 (IS) | 268.1 | 124.1 | To be optimized |
Note: The precursor ion for this compound will be its [M+H]+. The product ions will result from fragmentation of the parent molecule. These need to be determined experimentally.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. This includes calibration curve parameters, precision and accuracy data, and results from sample analysis.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
| Thiamine | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | 5 | < 15% | < 15% | 85-115% |
| MQC | 50 | < 15% | < 15% | 85-115% | |
| HQC | 500 | < 15% | < 15% | 85-115% | |
| Thiamine | LQC | 5 | < 15% | < 15% | 85-115% |
| MQC | 50 | < 15% | < 15% | 85-115% | |
| HQC | 500 | < 15% | < 15% | 85-115% |
Table 3: Sample Analysis Results
| Sample ID | This compound Conc. (ng/mL) | Thiamine Conc. (ng/mL) |
| Subject 1 | 150.2 | 85.6 |
| Subject 2 | 210.5 | 112.3 |
| ... | ... | ... |
Conclusion
This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound and its primary metabolite, thiamine. The provided protocols for sample preparation and instrumental analysis serve as a robust starting point for researchers. Method optimization, particularly the determination of specific MRM transitions for this compound, is essential for achieving the required sensitivity and selectivity for pharmacokinetic and metabolic studies.
References
- 1. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 2. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosultiamine in Diabetic Neuropathy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, numbness, and loss of sensation. The pathogenesis of diabetic neuropathy is complex and involves multiple interconnected pathways, primarily driven by chronic hyperglycemia. One of the key mechanisms implicated is the formation of advanced glycation end products (AGEs), which contribute to nerve damage through increased oxidative stress and inflammation.[1][2] Prosultiamine, a synthetic, lipophilic derivative of thiamine (Vitamin B1), has emerged as a potential therapeutic agent due to its enhanced bioavailability compared to standard thiamine. Its ability to more readily cross cell membranes allows for higher intracellular concentrations, potentially mitigating the downstream effects of hyperglycemia on nerve cells.
These application notes provide a comprehensive overview of the methodologies and protocols for investigating the therapeutic potential of this compound in preclinical models of diabetic neuropathy, primarily focusing on the widely used streptozotocin (STZ)-induced diabetic rat model.
Key Pathogenic Pathways in Diabetic Neuropathy
Understanding the underlying mechanisms of diabetic neuropathy is crucial for designing relevant preclinical studies. Chronic hyperglycemia initiates a cascade of damaging processes within the peripheral nerves.
Advanced Glycation End Product (AGE) Formation
Hyperglycemia leads to the non-enzymatic glycation of proteins and lipids, forming AGEs.[1] These molecules can directly damage nerve components and interact with the Receptor for Advanced Glycation End Products (RAGE), triggering inflammatory cascades and oxidative stress, ultimately leading to nerve dysfunction.[1]
Oxidative Stress
The hyperglycemic state increases the production of reactive oxygen species (ROS), overwhelming the endogenous antioxidant defense mechanisms. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to nerve cell injury.
Polyol Pathway Activation
Excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol and fructose. This process consumes NADPH, a critical cofactor for the antioxidant enzyme glutathione reductase, further exacerbating oxidative stress.
Diagram of Key Pathogenic Pathways in Diabetic Neuropathy
Caption: Key hyperglycemia-driven pathways leading to diabetic neuropathy.
Experimental Models of Diabetic Neuropathy
The streptozotocin (STZ)-induced diabetic rat is the most common animal model for studying type 1 diabetes-related neuropathy.[3] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
Induction of Diabetes with Streptozotocin (STZ)
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared and cold
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Glucometer and test strips
-
Insulin (optional, for long-term studies to manage severe hyperglycemia and prevent excessive weight loss)
Protocol:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Prepare STZ solution immediately before use by dissolving it in cold citrate buffer. A typical dose for inducing diabetes is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.
-
Inject the freshly prepared STZ solution intraperitoneally.
-
Return animals to their cages with free access to food and a 5-10% sucrose solution for the first 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL.
-
Animals can be considered ready for neuropathy assessment and treatment initiation 2-4 weeks after STZ injection, allowing time for the development of neuropathic symptoms.
Experimental Workflow for a Preclinical Study of this compound in Diabetic Neuropathy
Caption: A typical workflow for evaluating this compound in a diabetic neuropathy model.
Assessment of Diabetic Neuropathy
A combination of behavioral, electrophysiological, and biochemical assessments should be used to evaluate the extent of neuropathy and the therapeutic efficacy of this compound.
Behavioral Assays for Neuropathic Pain
-
Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a non-painful mechanical stimulus.
-
Place the rat on a wire mesh platform and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The lowest force that elicits a paw withdrawal response is recorded as the paw withdrawal threshold (PWT). A lower PWT in diabetic animals indicates mechanical allodynia.
-
-
Thermal Hyperalgesia (Plantar Test): This test measures the latency of paw withdrawal from a radiant heat source.
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency (PWL). A shorter PWL in diabetic animals indicates thermal hyperalgesia.
-
Electrophysiological Assessment
-
Nerve Conduction Velocity (NCV): A reduction in NCV is a hallmark of diabetic neuropathy.
-
Anesthetize the rat and maintain its body temperature.
-
For motor NCV (MNCV), place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the tibial nerve at the ankle).
-
Place recording electrodes in the interosseous muscles of the paw.
-
Measure the latency of the muscle action potential from each stimulation point.
-
Calculate MNCV by dividing the distance between the two stimulation points by the difference in latencies.
-
Biochemical and Histological Assessments
-
Advanced Glycation End Products (AGEs): Measure AGE levels in serum and nerve tissue using ELISA kits to assess the impact of this compound on their formation.
-
Oxidative Stress Markers: Quantify markers of oxidative stress such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in nerve tissue.
-
Nerve Histology: Perform histological analysis of sciatic nerve cross-sections to assess nerve fiber density, myelin sheath thickness, and signs of axonal degeneration.
This compound Administration Protocol
While specific data for this compound in STZ-induced diabetic neuropathy models is limited, a starting point for dosage and administration can be inferred from studies on related thiamine derivatives and general pharmacokinetic principles.
-
Vehicle: this compound can be dissolved in a suitable vehicle such as saline or a solution containing a small amount of a solubilizing agent like Tween 80 for oral or intraperitoneal administration.
-
Dosage: Based on clinical and preclinical studies of other lipophilic thiamine derivatives like benfotiamine, a starting dose range for this compound in rats could be between 25-100 mg/kg/day. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration: Daily oral gavage or intraperitoneal injection are common routes of administration in rat studies. The choice of route may depend on the specific formulation of this compound and the experimental design.
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Example of Data Presentation for Behavioral Assessments
| Group | Baseline PWT (g) | Week 4 PWT (g) | Week 8 PWT (g) | Baseline PWL (s) | Week 4 PWL (s) | Week 8 PWL (s) |
| Control | ||||||
| Diabetic | ||||||
| Diabetic + this compound |
PWT: Paw Withdrawal Threshold; PWL: Paw Withdrawal Latency. Data presented as Mean ± SEM.
Table 2: Example of Data Presentation for Electrophysiological and Biochemical Parameters
| Group | Motor NCV (m/s) | Serum AGEs (ng/mL) | Nerve Tissue MDA (nmol/mg protein) | Nerve Tissue SOD (U/mg protein) |
| Control | ||||
| Diabetic | ||||
| Diabetic + this compound |
NCV: Nerve Conduction Velocity; AGEs: Advanced Glycation End Products; MDA: Malondialdehyde; SOD: Superoxide Dismutase. Data presented as Mean ± SEM.
Statistical Analysis:
Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare differences between multiple groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The protocols and methodologies outlined in these application notes provide a framework for the systematic investigation of this compound as a potential therapeutic agent for diabetic neuropathy in a preclinical setting. By employing a combination of behavioral, electrophysiological, and biochemical endpoints, researchers can gain valuable insights into the efficacy and mechanisms of action of this compound in this debilitating diabetic complication. Further research is warranted to establish optimal dosing and treatment regimens and to fully elucidate the neuroprotective effects of this compound.
References
- 1. Role of advanced glycation end products in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-products are associated with diabetic neuropathy in young adults with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Prosultiamine Dosage for Maximum Neuroprotective Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prosultiamine. The information is designed to assist in the design and execution of experiments aimed at determining the optimal dosage for neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of neuroprotection for this compound?
This compound, a lipophilic derivative of thiamine (Vitamin B1), is thought to exert its neuroprotective effects through several mechanisms. Its enhanced lipid solubility allows it to more readily cross the blood-brain barrier compared to standard thiamine.[1][2] The primary proposed mechanisms include:
-
Reduction of Oxidative Stress: this compound may help mitigate neuronal damage by combating oxidative stress.[1]
-
Anti-Inflammatory Effects: It is suggested to have anti-inflammatory properties within neural tissues.[1]
-
Enhanced Thiamine Bioavailability: By efficiently delivering thiamine to the central nervous system, it supports the function of thiamine-dependent enzymes crucial for carbohydrate metabolism and energy production in the brain.[1]
Q2: Are there established optimal dosages of this compound for neuroprotection in preclinical models?
Direct dose-optimization studies for this compound in neuroprotection are not extensively published. However, research on other lipophilic thiamine derivatives, such as benfotiamine, can provide a starting point for experimental design. It is crucial to perform a dose-response study for your specific model and endpoint.
Q3: What are the common experimental models used to assess the neuroprotective effects of thiamine derivatives?
A variety of in vivo and in vitro models are used to study neurodegeneration and the potential protective effects of compounds like this compound. Common models include:
-
In Vivo Models:
-
Neurotoxin-induced models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's disease-like pathology.
-
Rotenone, which inhibits mitochondrial complex I, to model Parkinson's disease.
-
6-OHDA (6-hydroxydopamine) to create lesions in dopaminergic pathways.
-
Scopolamine-induced models for cognitive impairment similar to Alzheimer's disease.
-
3-Nitropropionic acid (3-NP) to induce mitochondrial dysfunction and Huntington's disease-like symptoms.
-
-
Genetic models: Transgenic mice expressing genes associated with neurodegenerative diseases, such as APP/PS1 for Alzheimer's disease.
-
-
In Vitro Models:
-
Primary neuronal cultures or cell lines (e.g., SH-SY5Y) exposed to neurotoxic insults like oxidative stressors (H₂O₂), glutamate (to induce excitotoxicity), or neurotoxins (e.g., MPP+, the active metabolite of MPTP).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or lack of neuroprotective effect in cell culture | Degradation of this compound in media: Thiamine and its derivatives can be unstable in solution, susceptible to heat and oxidation. They can also interact with other media components like amino acids and keto acids. | - Prepare fresh this compound solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Consider the composition of your cell culture medium and potential interactions. It may be necessary to add the compound immediately before treating the cells.- Perform a stability test of this compound in your specific media under experimental conditions. |
| Suboptimal dosage: The effective concentration may be highly dependent on the cell type, the nature of the insult, and the experimental endpoint. | - Conduct a dose-response experiment with a wide range of concentrations (e.g., logarithmic scale from nM to µM) to determine the optimal protective dose.- Include both positive and negative controls to validate the experimental setup. | |
| Variability in in vivo results | Issues with compound administration: The route of administration, vehicle, and frequency of dosing can significantly impact bioavailability and efficacy. | - Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection).- For oral administration, consider the use of a vehicle that enhances solubility and absorption. Note that benfotiamine has been administered in drinking water.- Optimize the dosing schedule (e.g., once daily, twice daily) based on the suspected half-life of the compound and the progression of the disease model. |
| Timing of treatment: The therapeutic window for neuroprotective agents can be narrow. | - Test different treatment paradigms: pre-treatment (before the insult), co-treatment (with the insult), and post-treatment (after the insult) to determine the optimal intervention time. | |
| Unexpected cellular toxicity | High concentrations of this compound or vehicle: At high doses, the compound or the solvent used to dissolve it may exert toxic effects. | - Perform a toxicity assay with this compound alone to determine the maximum non-toxic concentration for your specific cell type or animal model.- Always include a vehicle control group in your experiments to rule out solvent effects. |
Data from Related Compounds
The following table summarizes dosage information from studies on the related lipophilic thiamine derivative, benfotiamine, which can serve as a reference for designing this compound experiments.
| Compound | Animal Model | Dosage | Route of Administration | Observed Neuroprotective Effects |
| Benfotiamine | APP/PS1 double transgenic mice (Alzheimer's model) | 100-200 mg/kg/day | Oral | Enhanced spatial memory, reduced amyloid plaque numbers, and decreased phosphorylated tau levels. |
| Benfotiamine | Mouse predation model of PTSD | 200 mg/kg/day | In drinking water | Ameliorated increased brain concentrations of oxidative stress markers. |
Experimental Protocols
Below are generalized protocols based on methodologies used for other neuroprotective compounds and thiamine derivatives. These should be adapted and optimized for your specific experimental needs.
In Vitro Neuroprotection Assay
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density and allow them to adhere and differentiate as required.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and dilute it to final concentrations in the cell culture medium immediately before use.
-
Experimental Groups:
-
Control (vehicle only)
-
Neurotoxic insult only (e.g., 100 µM H₂O₂ for 24 hours)
-
This compound pre-treatment (various concentrations) followed by the neurotoxic insult.
-
This compound co-treatment (various concentrations) with the neurotoxic insult.
-
This compound only (to test for toxicity).
-
-
Endpoint Analysis: After the treatment period, assess neuroprotection using methods such as:
-
Cell Viability Assays: MTT, LDH release, or live/dead staining.
-
Apoptosis Assays: Caspase-3 activity, TUNEL staining.
-
Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) using probes like DCFDA, or analysis of antioxidant enzyme levels.
-
Mitochondrial Function: Assays for mitochondrial membrane potential (e.g., TMRE staining).
-
In Vivo Neuroprotection Study (Example: 3-NP Induced Huntington's-like Model)
-
Animal Model: Use male Wistar rats or a similar appropriate rodent model.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Experimental Groups:
-
Vehicle control
-
3-NP only (e.g., 20 mg/kg, intraperitoneally for 4 days)
-
This compound treatment groups (e.g., 50, 100, 200 mg/kg, oral gavage) administered for a set period before and/or during 3-NP administration.
-
This compound only (highest dose) to assess for any behavioral or toxic effects of the compound itself.
-
-
Administration: Administer this compound or vehicle daily via oral gavage. Administer 3-NP or saline via intraperitoneal injection according to the established model protocol.
-
Behavioral Testing: Conduct motor function tests such as locomotor activity, rotarod, or limb withdrawal tests to assess functional outcomes.
-
Biochemical and Histopathological Analysis: At the end of the experiment, euthanize the animals and collect brain tissue (e.g., striatum) for analysis of:
-
Oxidative stress markers: Malondialdehyde (MDA), glutathione (GSH) levels.
-
Histopathology: Neuronal death in the striatal region using staining methods like Nissl or H&E.
-
Visualizations
Caption: Experimental workflow for determining optimal this compound dosage.
References
troubleshooting inconsistent results in prosultiamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with prosultiamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thiamine (Vitamin B1)?
This compound is a synthetic derivative of thiamine.[1] Its key advantage is its lipophilic (fat-soluble) nature, which allows it to be more readily absorbed in the gastrointestinal tract and to cross cell membranes, including the blood-brain barrier, more efficiently than the water-soluble thiamine.[2][3] Once absorbed, this compound is converted into thiamine and its active form, thiamine pyrophosphate (TPP), which is a crucial coenzyme in carbohydrate metabolism and energy production.[2]
Q2: What are the main sources of inconsistent results in this compound experiments?
Inconsistent results in this compound experiments can arise from several factors, including:
-
This compound Stability and Storage: Improper storage and handling can lead to degradation of the compound.
-
Experimental Protocol Variability: Minor differences in experimental procedures between researchers or laboratories can lead to significant variations in outcomes.
-
Cell Culture Conditions: Cell passage number, confluency, and media composition can all influence cellular response to this compound.
-
Animal Model Factors: The species, strain, age, and health status of animal models can affect the in vivo effects of this compound.[4]
-
Assay-Specific Variability: The choice of assays and their execution can introduce variability.
Q3: How should this compound be prepared and stored for in vitro and in vivo experiments?
For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. It is sparingly soluble in water but soluble in organic solvents. For cell culture experiments, a stock solution can be prepared in a suitable solvent like DMSO and then diluted in the culture medium to the final working concentration. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Troubleshooting Guides
In Vitro (Cell-Based) Experiments
Issue: High variability between replicate wells in cell-based assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider allowing the plate to sit at room temperature for a few minutes before incubation to allow for even cell distribution.
-
-
Possible Cause: "Edge effect" in microplates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity and a stable temperature across the plate.
-
-
Possible Cause: Inconsistent this compound concentration.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the media after adding the compound.
-
Issue: No observable effect of this compound treatment.
-
Possible Cause: Suboptimal concentration or incubation time.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to determine the optimal treatment conditions for your specific cell line and endpoint.
-
-
Possible Cause: Degraded this compound.
-
Solution: Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Low expression of thiamine transporters in the cell line.
-
Solution: Verify the expression of relevant thiamine transporters (e.g., THTR1, THTR2) in your cell line using techniques like qPCR or Western blotting.
-
In Vivo (Animal) Experiments
Issue: Inconsistent results between different animal cohorts.
-
Possible Cause: Biological variability between animals.
-
Solution: Use animals of the same species, strain, age, and sex. Ensure animals are housed under standardized conditions (e.g., diet, light cycle, temperature). Randomly allocate animals to treatment groups to minimize bias.
-
-
Possible Cause: Inconsistent administration of this compound.
-
Solution: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently by trained personnel. Prepare fresh formulations of this compound for each experiment and ensure accurate dosing based on body weight.
-
Issue: Unexpected toxicity or adverse effects.
-
Possible Cause: Incorrect dosage or formulation.
-
Solution: Carefully review the literature for appropriate dosage ranges for the specific animal model and route of administration. Ensure the vehicle used to dissolve or suspend this compound is non-toxic and well-tolerated.
-
-
Possible Cause: Species-specific sensitivity.
-
Solution: Be aware that different animal species can metabolize compounds differently. What is safe in one species may be toxic in another.
-
Data Presentation
| Parameter | Cell Culture Experiments | Animal Experiments |
| This compound Concentration/Dosage | Typically in the µM range (e.g., 1-100 µM) | Varies by model and route (e.g., 10-100 mg/kg) |
| Incubation/Treatment Duration | Minutes to days, depending on the endpoint | Days to weeks |
| Solvent/Vehicle | DMSO, Ethanol | Saline, PBS, Corn oil |
| Storage of Stock Solution | -80°C in aliquots | -20°C (powder), -80°C (in solvent) |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Mitochondrial Membrane Potential
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well black-walled, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in the cell culture medium.
-
Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).
-
Fluorescence Measurement:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader.
-
J-aggregates (healthy cells): Excitation ~535 nm, Emission ~595 nm.
-
JC-1 monomers (apoptotic or unhealthy cells): Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., vehicle control, this compound-treated).
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Administer this compound daily via oral gavage at the desired dose (e.g., 50 mg/kg) for the duration of the study (e.g., 14 days). The vehicle control group receives the vehicle only.
-
-
Behavioral Testing (Optional): Perform relevant behavioral tests (e.g., Morris water maze for memory assessment) during the final days of treatment.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and brain tissue.
-
Biochemical Analysis:
-
HPLC Analysis: Process the blood samples to separate plasma and analyze for thiamine and its phosphate esters using HPLC with fluorescence detection to confirm the increased bioavailability.
-
Oxidative Stress Markers: Homogenize brain tissue and measure markers of oxidative stress, such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG), using commercially available ELISA kits.
-
Visualizations
References
improving the solubility of prosultiamine for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of prosultiamine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a synthetic, lipophilic derivative of thiamine (vitamin B1).[1][2] Its lipophilic (fat-soluble) nature allows it to more easily penetrate cell membranes compared to water-soluble thiamine, enhancing its bioavailability.[2] However, this same property makes it challenging to dissolve in aqueous solutions, such as cell culture media, which are standard for in vitro assays. While described as "sparingly soluble in water," it is readily soluble in organic solvents and lipids.[3] This discrepancy often leads to the compound precipitating out of solution when an organic stock is diluted into an aqueous experimental medium.
Q2: What is the recommended primary solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in cell-based assays.[4] It is a powerful, polar aprotic solvent capable of dissolving many compounds that are otherwise difficult to dissolve in aqueous buffers.
Q3: My this compound is precipitating when I add my DMSO stock to the cell culture medium. What is the most likely cause and what can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a strong organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The troubleshooting guide below provides a step-by-step approach to resolve this, with key strategies including optimizing your dilution technique, lowering the concentration of your stock solution, and using co-solvents.
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general rule is to not exceed 1% (v/v) DMSO. For many cell lines, it is best to maintain the final concentration at or below 0.5%. It is always recommended to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay) to ensure the solvent itself is not affecting the experimental results.
Q5: Can I use solvents other than DMSO to prepare my stock solution?
A5: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can also be used to dissolve this compound. However, the tolerance of your specific cell line to these solvents must be determined, as they can be more cytotoxic than DMSO. Always run a solvent toxicity test before proceeding with your main experiment.
Q6: How should I properly store my this compound stock solution?
A6: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₄O₂S₂ | |
| Molecular Weight | 356.51 g/mol | |
| Appearance | White Crystalline Powder | |
| General Solubility | Sparingly soluble in water; Soluble in organic solvents and lipids. |
Table 2: Recommended Solvents for this compound Stock Preparation
| Solvent | Recommended Max. Final Assay Concentration | Notes | Reference |
| DMSO | ≤ 0.5% - 1% | Gold standard for cell culture; low volatility. Perform vehicle controls. | |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO; higher volatility. | |
| DMF | ≤ 0.5% | Use with caution; check cell line tolerance. |
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a systematic approach to resolving precipitation issues encountered when diluting a this compound stock solution into your experimental medium.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution
This protocol outlines the standard method for preparing a concentrated stock solution of this compound in DMSO.
-
Preparation: Bring the this compound powder and a vial of anhydrous, sterile DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: If the powder is tightly adhered to the vial, centrifuge at a low speed (e.g., 3000 rpm) for a few minutes to collect it at the bottom.
-
Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Multi-Step Solubilization for In Vitro Assays
This advanced protocol is designed to improve the solubility of highly hydrophobic compounds like this compound in aqueous media by using an intermediate dilution step. This method is adapted from a protocol developed for other lipophilic compounds.
Caption: Multi-step protocol for dissolving this compound in media.
-
Step 1: Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Step 2: Intermediate Dilution in Serum: In a sterile tube, pre-warm a volume of Fetal Bovine Serum (FBS) in a water bath to approximately 50°C. Dilute the 10 mM DMSO stock 10-fold into the warm FBS to create a 1 mM intermediate solution. Keep this solution warm (~40°C) to maintain solubility.
-
Step 3: Final Dilution in Media: Pre-warm your final cell culture medium to 37°C. Perform the final serial dilutions using the 1 mM intermediate stock to achieve the desired final concentrations for your experiment. The presence of serum proteins can help stabilize the compound and prevent it from precipitating.
References
Technical Support Center: Measuring Thiamine Levels Post-Prosultiamine Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate measurement of thiamine levels following the administration of prosultiamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to thiamine?
This compound is a synthetic, lipid-soluble derivative of thiamine (vitamin B1).[1][2] Its lipophilic nature allows for enhanced absorption from the gastrointestinal tract and better penetration of cell membranes, including the blood-brain barrier, compared to the water-soluble forms of thiamine.[3][4] Upon administration, this compound is converted in the body to thiamine, which is the biologically active form essential for carbohydrate metabolism and nerve function.[3]
Q2: What are the primary challenges in measuring thiamine levels after this compound administration?
The main challenges stem from the need to differentiate between endogenous thiamine, thiamine derived from this compound, and the parent compound, this compound, in biological samples. Key difficulties include:
-
Metabolic Conversion: The rate and extent of this compound conversion to thiamine can vary, making it difficult to correlate administered dose with resulting thiamine levels.
-
Matrix Effects: Biological samples like blood and tissue are complex matrices that can interfere with analytical assays, leading to inaccurate measurements.
-
Low Concentrations: Thiamine and its derivatives are often present at very low concentrations (picomolar to nanomolar), requiring highly sensitive analytical methods.
-
Phosphorylated Forms: Thiamine exists in several phosphorylated forms (thiamine monophosphate - TMP, thiamine diphosphate - TDP, and thiamine triphosphate - TTP), and assays may need to distinguish between these or measure the total thiamine content.
-
Assay Specificity: Some assays may not be specific enough to distinguish thiamine from this compound or its other metabolites, leading to overestimation of thiamine levels.
Q3: Which analytical methods are recommended for measuring thiamine and its derivatives?
Several methods are available, each with its own advantages and disadvantages. The choice of method will depend on the specific research question, available equipment, and the required sensitivity and specificity.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Thiamine is oxidized to the fluorescent compound thiochrome, which is then detected. | Widely available, good sensitivity. | Susceptible to interference from autofluorescent compounds in the matrix; may require extensive sample cleanup. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and identifies them based on their mass-to-charge ratio. | High sensitivity, high specificity, can measure multiple analytes simultaneously (e.g., thiamine, TMP, TDP, TTP, and this compound). | Requires expensive equipment and specialized expertise. |
| Erythrocyte Transketolase Activity (ETKA) Assay | A functional assay that measures the activity of the thiamine-dependent enzyme transketolase in red blood cells. | Reflects the biological activity and storage status of thiamine. | Indirect measurement, less precise than direct methods, can be affected by other factors influencing enzyme activity. |
Troubleshooting Guides
Issue 1: High variability in thiamine measurements between samples.
-
Possible Cause: Inconsistent sample collection and handling.
-
Troubleshooting Tip: Thiamine is sensitive to light and temperature. Ensure all blood samples are collected in EDTA tubes, protected from light, and immediately placed on ice. For long-term storage, samples should be frozen at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Incomplete protein precipitation during sample preparation.
-
Troubleshooting Tip: Thiamine can bind to proteins, and incomplete release will lead to underestimation. Ensure thorough mixing and adequate incubation time when using protein precipitation agents like trichloroacetic acid (TCA) or perchloric acid. Centrifuge at a sufficient speed and for an adequate duration to ensure complete removal of precipitated proteins.
-
-
Possible Cause: Inconsistent enzymatic hydrolysis of phosphorylated thiamine esters.
-
Troubleshooting Tip: If measuring total thiamine, ensure the enzymatic digestion with a phosphatase (e.g., Taka-diastase or acid phosphatase) goes to completion. Optimize enzyme concentration and incubation time.
-
Issue 2: Lower than expected thiamine levels detected.
-
Possible Cause: Degradation of thiamine during sample processing.
-
Troubleshooting Tip: Thiamine is unstable under alkaline conditions. Maintain an acidic pH during sample preparation and storage.
-
-
Possible Cause: Inefficient extraction of thiamine from the sample matrix.
-
Troubleshooting Tip: Optimize the extraction procedure. For HPLC with thiochrome derivatization, ensure the pH for the oxidation reaction is optimal for thiochrome formation.
-
-
Possible Cause: Quenching of the fluorescent signal in HPLC-fluorescence methods.
-
Troubleshooting Tip: Excess oxidizing agent (e.g., potassium ferricyanide) can quench the thiochrome fluorescence. Optimize the concentration of the oxidizing agent. Consider an extraction step of thiochrome into an organic solvent like isobutanol to reduce interference from the aqueous phase.
-
Issue 3: Overestimation of thiamine levels.
-
Possible Cause: Co-elution of interfering compounds in HPLC.
-
Troubleshooting Tip: Optimize the HPLC mobile phase and gradient to improve the separation of thiamine from interfering matrix components.
-
-
Possible Cause: Cross-reactivity of the assay with this compound or its metabolites.
-
Troubleshooting Tip: Use a highly specific method like LC-MS/MS to differentiate between thiamine and other related compounds. If using HPLC, ensure the method can chromatographically separate thiamine from this compound.
-
Experimental Protocols
Protocol 1: Measurement of Total Thiamine in Whole Blood by HPLC with Fluorescence Detection
This protocol is adapted from established methods for thiamine analysis.
1. Sample Preparation: a. To 100 µL of EDTA whole blood, add 400 µL of a prepared enzyme solution containing a phosphatase to hydrolyze thiamine esters. b. Mix and incubate at 37°C for 30 minutes in the dark. c. Add 500 µL of 10% trichloroacetic acid (TCA) to precipitate proteins. d. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. e. Collect the supernatant for analysis.
2. Thiochrome Derivatization (Post-Column): a. The HPLC system is equipped with a post-column derivatization module. b. The column effluent is mixed with an oxidizing reagent (e.g., 0.01% potassium ferricyanide in 15% NaOH) to convert thiamine to thiochrome.
3. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: Fluorescence detector with excitation at ~375 nm and emission at ~450 nm.
4. Quantification: a. Prepare a calibration curve using thiamine standards of known concentrations. b. The concentration of thiamine in the samples is determined by comparing their peak areas to the calibration curve.
Protocol 2: Simultaneous Measurement of Thiamine and Thiamine Diphosphate (TDP) by LC-MS/MS
This protocol is based on modern bioanalytical methods.
1. Sample Preparation: a. To 50 µL of whole blood, add an internal standard solution containing stable isotope-labeled thiamine-d3 and TDP-d3. b. Add 150 µL of 10% TCA to precipitate proteins. c. Vortex and centrifuge at 12,000 x g for 5 minutes. d. Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: A suitable reversed-phase or HILIC column.
- Mobile Phase: A gradient using ammonium formate and acetonitrile is common.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions:
- Thiamine: Monitor specific precursor > product ion transitions.
- TDP: 425.1 > 121.85.
- Internal Standards: Monitor the corresponding transitions for the deuterated analogs.
3. Quantification: a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. b. Quantify the analytes in the samples using the calibration curve.
Visualizations
Caption: Metabolic pathway of this compound to active thiamine diphosphate.
Caption: Experimental workflow for thiamine analysis by HPLC.
References
Technical Support Center: Overcoming Blood-Brain Barrier Transport Limitations with Prosultiamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving prosultiamine to overcome the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound crosses the blood-brain barrier?
A1: this compound, a synthetic derivative of thiamine (vitamin B1), crosses the blood-brain barrier more effectively than thiamine due to its lipophilic nature. This increased lipid solubility allows it to passively diffuse across the lipid-rich cell membranes of the brain endothelial cells that form the BBB. Once inside the brain, it is converted into thiamine.
Q2: Which in vitro models are suitable for assessing this compound's BBB permeability?
A2: Commonly used in vitro models include primary brain microvascular endothelial cells (BMECs) or immortalized human cerebral microvascular endothelial cell lines like hCMEC/D3. These cells can be cultured as a monolayer on Transwell inserts, creating a barrier that mimics the BBB. Co-culture models that include astrocytes and pericytes can enhance the barrier properties, providing a more physiologically relevant system.
Q3: What are the key quantitative parameters to measure when assessing the BBB transport of this compound?
A3: Key parameters include the apparent permeability coefficient (Papp) in in vitro models and the brain uptake clearance (Kin) or brain-to-plasma concentration ratio in in vivo studies. These metrics provide quantitative measures of the rate and extent of a compound's ability to cross the BBB.
Q4: How can I detect and quantify this compound and its metabolites in brain tissue?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous detection and quantification of this compound and its primary metabolite, thiamine, in brain homogenates. Sample preparation typically involves protein precipitation and solid-phase extraction to remove interfering substances.
Troubleshooting Guides
In Vitro BBB Model Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values in the in vitro BBB model. | 1. Incomplete cell monolayer formation.2. Suboptimal cell culture conditions.3. Presence of endotoxins or other contaminants. | 1. Verify cell confluence using microscopy. Ensure a seeding density that allows for the formation of a tight monolayer.2. Optimize culture medium composition, including growth factors. Co-culture with astrocytes or pericytes can improve barrier tightness.3. Use endotoxin-free reagents and screen cell cultures for mycoplasma contamination. |
| High variability in apparent permeability (Papp) values for this compound. | 1. Inconsistent cell monolayer integrity.2. Issues with the analytical method.3. Instability of this compound in the assay buffer. | 1. Monitor TEER values throughout the experiment to ensure consistent barrier integrity across all replicates.2. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision.3. Assess the stability of this compound in the experimental buffer at 37°C over the time course of the experiment. Consider using a buffer with appropriate stabilizers if degradation is observed. |
| This compound appears to be cytotoxic to the endothelial cells. | 1. High concentrations of this compound or its solvent.2. Oxidative stress induced by the compound. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Ensure the final concentration of any solvent (like DMSO) is below the toxic threshold for the cells.2. Evaluate markers of oxidative stress. If confirmed, consider co-administration with an antioxidant. |
In Vivo Animal Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio of this compound. | 1. Rapid metabolism of this compound in the periphery.2. Active efflux from the brain by transporters like P-glycoprotein (P-gp).3. Inefficient passive diffusion across the BBB. | 1. Analyze plasma samples at multiple time points to determine the pharmacokinetic profile of this compound.2. Co-administer a known P-gp inhibitor to investigate the role of active efflux.3. Re-evaluate the lipophilicity of the compound and consider formulation strategies to enhance its passive permeability. |
| High inter-animal variability in brain uptake. | 1. Inconsistent drug administration (e.g., intravenous injection technique).2. Differences in animal physiology (e.g., age, weight, health status).3. Issues with brain tissue sample collection and processing. | 1. Ensure consistent and accurate administration of the compound. For intravenous injections, use a catheter for precise delivery.2. Use a homogenous group of animals in terms of age, weight, and sex. Ensure all animals are healthy.3. Standardize the brain perfusion and homogenization procedures to ensure complete removal of cerebral blood and consistent sample preparation. |
| Unexpected neurological side effects in animals. | 1. Off-target effects of this compound.2. Accumulation of a toxic metabolite.3. Thiamine-related encephalopathy at very high doses. | 1. Conduct a thorough literature review for any known off-target effects. Consider in vitro screening against a panel of receptors and enzymes.2. Perform metabolite profiling in both plasma and brain tissue to identify any potentially toxic byproducts.3. Carefully select the dose based on preclinical toxicity studies. Monitor animals closely for any adverse effects. |
Quantitative Data Summary
The following tables summarize key quantitative data related to thiamine transport across the BBB. While specific data for this compound is limited in the public domain, the data for thiamine and thiamine-coated nanoparticles provide a valuable reference.
Table 1: In Vivo Brain Uptake of Thiamine and Related Compounds
| Compound | Animal Model | Administration Route | Brain Uptake Parameter (Kin) | Reference |
| [3H]Thiamine | Rat | In situ brain perfusion | Carrier-mediated uptake | |
| Thiamine-coated Nanoparticles | Rat | In situ brain perfusion | 9.8 ± 1.1 x 10-3 ml/s/g | |
| Uncoated Nanoparticles | Rat | In situ brain perfusion | 7.0 ± 0.3 x 10-3 ml/s/g |
Table 2: In Vitro BBB Permeability Data for Tracer Molecules
| Compound | In Vitro Model | Permeability Parameter (Papp) | Condition | Reference |
| 4 kDa FITC-Dextran | Human cell-based 3D model | 1.4 ± 0.3 × 10−7 cm/s | With shear stress | |
| 4 kDa FITC-Dextran | Human cell-based 3D model | 17.3 ± 1.1 × 10−7 cm/s | Static | |
| [14C]Sucrose | RBE4 cells | Increased with thiamine deficiency | Thiamine deficiency |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell Model
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the TEER.
-
Pre-incubation: Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS). Pre-incubate the cells in HBSS for 3
stability of prosultiamine in different solvent systems (e.g., DMSO)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of prosultiamine in various solvent systems, with a particular focus on Dimethyl Sulfoxide (DMSO). The information aims to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1) designed for improved bioavailability.[1][2] For general laboratory use, it is recommended to store this compound powder in a dry, cool, and well-ventilated place.[3] One supplier suggests that in powder form, it can be stored at -20°C for up to three years. When dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[4]
Q2: In which solvents is this compound soluble?
Q3: What are the typical signs of this compound degradation in a solution?
A3: While specific degradation products of this compound are not detailed in the search results, signs of degradation for a related compound, thiamine, include a noticeable color change and the development of potent aromas in solution. For any compound in solution, visual cues such as color change, precipitation, or the appearance of cloudiness can indicate instability. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify degradation products.
Q4: How does pH affect the stability of thiamine derivatives like this compound?
A4: Thiamine, the parent compound of this compound, is known to be stable in acidic conditions but unstable in alkaline solutions. Studies on thiamine salts have shown significantly faster degradation at pH 6 compared to pH 3. Therefore, it is crucial to consider the pH of your solvent system, especially if using aqueous-based buffers, as a more alkaline environment could potentially accelerate the degradation of this compound.
Q5: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
A5: While specific data for this compound is unavailable, a study on the stability of various compounds in DMSO indicated no significant loss of compound after 11 freeze-thaw cycles when frozen at -15°C and thawed under a nitrogen atmosphere. However, to minimize potential degradation or precipitation, it is best practice to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
Issue: Precipitation is observed in my this compound stock solution in DMSO.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit. | - Gently warm the solution in a 37°C water bath. - Briefly sonicate the solution to aid dissolution. - If precipitation persists, prepare a fresh, less concentrated stock solution. |
| Moisture absorption by DMSO. | - Use fresh, anhydrous (dry) DMSO to prepare stock solutions. DMSO is hygroscopic and can absorb water from the air, which may reduce the solubility of some compounds. |
| Improper storage. | - Ensure stock solutions are stored at the recommended temperature of -80°C. - Avoid storing at room temperature or 4°C for extended periods. |
Data Presentation
Due to the lack of specific quantitative stability data for this compound in the provided search results, the following table summarizes the stability of its parent compound, thiamine, under different conditions. This data can serve as a valuable reference for researchers working with this compound.
Table 1: Stability of Thiamine Salts in Solution
| Thiamine Salt | Concentration | Temperature | % Remaining after 5 days | pH | Reference |
| Thiamine Mononitrate (TMN) | 27 mg/mL | 80°C | 32% | 5.36 - 6.96 | |
| Thiamine Chloride Hydrochloride (TClHCl) | 27 mg/mL | 80°C | 94% | 1.12 - 3.59 |
Note: This data highlights the significant impact of pH on thiamine stability, with the more acidic solution of TClHCl showing much greater stability at elevated temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents (e.g., DMSO, Methanol, Acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., PDA or UV)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.
Mandatory Visualization
References
managing animal stress during oral gavage of prosultiamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing animal stress during the oral gavage of prosultiamine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Animal is excessively resistant to restraint and gavage needle insertion. | - Lack of habituation to handling and restraint.- Improper restraint technique causing discomfort or difficulty breathing.[1][2] - Aversion to the gavage procedure. | - Handle the animals for several days prior to the experiment to acclimate them to the researcher.[2][3] - Ensure the restraint allows for a straight line from the neck to the esophagus without impeding respiration.[1] - Consider coating the gavage needle with a sucrose solution to improve acceptance. |
| Signs of respiratory distress (e.g., coughing, choking, fluid from the nose) during or after the procedure. | - Accidental entry of the gavage needle into the trachea. - Aspiration of the administered substance. | - Immediately stop the procedure if resistance is felt during needle insertion. - If fluid bubbles from the nose, stop administration immediately. - Monitor the animal closely for at least 10-15 minutes post-procedure. If distress persists, euthanasia may be necessary. |
| Animal exhibits signs of pain or distress after the procedure (e.g., lethargy, hunched posture, abdominal bloating). | - Perforation of the esophagus or stomach. - Esophageal irritation or injury. | - Ensure the gavage needle is the correct size and is measured to the correct length (from the mouth to the last rib) before insertion. - Use flexible plastic gavage needles instead of rigid stainless steel ones to minimize the risk of tissue damage. - Administer the substance slowly and without rotating the needle. |
| Inconsistent or unexpected experimental results. | - Stress from the gavage procedure can be a confounding variable, affecting physiological parameters. - Inaccurate dosing due to animal resistance or spillage. | - Implement stress-reducing techniques consistently across all animals. - Consider alternative, less stressful oral dosing methods if the experimental design allows. - Ensure all personnel are thoroughly trained and proficient in the oral gavage technique. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate gavage needle size and maximum dosing volume for mice and rats?
A1: The selection of the correct gavage needle size and the calculation of the maximum dosing volume are critical for animal welfare and procedural success. These parameters are dependent on the animal's weight.
Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes
| Animal | Weight Range (g) | Recommended Gauge | Max Dosing Volume (mL/kg) |
| Mouse | 15-20 | 22g | 10 |
| 20-25 | 20g | 10 | |
| 25-35 | 18g | 10 | |
| Rat | 50-100 | 20g-18g | 10 |
| 100-200 | 18g | 10 | |
| 200-300+ | 16g | 10 |
Note: While 10 mL/kg is a common maximum, smaller volumes are often recommended to reduce the risk of reflux and aspiration.
Q2: How can I minimize animal stress during oral gavage?
A2: Minimizing stress is crucial for both animal welfare and data validity. Key strategies include:
-
Habituation: Handle the animals for several minutes each day for a few days leading up to the experiment to acclimate them to human contact and handling.
-
Proper Restraint: Use a firm but gentle restraint that does not constrict the animal's breathing and allows for a straight path for the gavage needle.
-
Use of Flexible Needles: Flexible plastic gavage needles are generally considered safer and less likely to cause esophageal injury compared to rigid metal needles.
-
Sucrose Coating: Coating the tip of the gavage needle with a sucrose solution can make the procedure less aversive to the animal.
-
Proficiency of the Handler: Ensure that the individual performing the gavage is well-trained and competent in the technique.
Q3: Are there alternatives to oral gavage for administering this compound?
A3: Yes, several alternative methods for oral administration can be less stressful for the animals. These include:
-
Voluntary Consumption in Palatable Food: Mixing the this compound with a highly palatable food such as peanut butter, condensed milk, or flavored gelatin.
-
Medicated Drinking Water: If precise dosing is not critical and the substance is palatable, it can be added to the drinking water.
-
Orally Dissolving Strips (ODS): This method involves incorporating the drug into a strip that dissolves in the animal's mouth, offering a humane alternative.
-
Syringe Feeding: Training animals to voluntarily drink the substance from a syringe.
Q4: What are the potential complications of oral gavage?
A4: While a common procedure, oral gavage is not without risks. Potential complications include:
-
Esophageal or Stomach Perforation: This can occur if the needle is inserted with too much force or is the wrong size.
-
Aspiration Pneumonia: If the substance is accidentally administered into the lungs.
-
Physical and Psychological Stress: The restraint and procedure itself can be stressful for the animal, potentially impacting experimental outcomes.
-
Tissue Damage: Repeated gavage can lead to irritation and damage to the esophagus.
Q5: How does this compound administration relate to animal stress?
A5: While direct studies on this compound and gavage-induced stress are limited, research on related thiamine compounds suggests a potential interaction. Thiamine and its derivatives have been shown to have antioxidant and anti-inflammatory properties that can ameliorate stress-related changes in the brain. This suggests that while the gavage procedure is a stressor, the pharmacological properties of this compound might have a mitigating effect on the physiological stress response. However, this does not replace the need for proper handling and gavage technique to minimize acute procedural stress.
Experimental Protocols
Standard Oral Gavage Procedure
-
Preparation:
-
Weigh the animal to determine the correct dosage volume and select the appropriate gavage needle size (refer to Table 1).
-
Prepare the this compound solution and draw it into a syringe.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark it.
-
-
Restraint:
-
Gently but firmly restrain the animal to immobilize its head and straighten its back. Ensure the animal's breathing is not restricted.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly into the esophagus. If any resistance is met, do not force it. Withdraw and try again.
-
-
Substance Administration:
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
-
Post-Procedure:
-
Gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress.
-
Stress Assessment Protocol: Fecal Corticosterone Measurement
-
Sample Collection:
-
Collect fresh fecal pellets from the animal at baseline (before any procedures) and at specific time points after the oral gavage procedure (e.g., 6-12 hours post-gavage). Fecal corticosterone levels reflect the hormonal state several hours prior.
-
-
Sample Preparation:
-
Dry the fecal pellets and grind them into a powder.
-
Extract the corticosterone metabolites using a suitable solvent (e.g., 80% methanol).
-
-
Analysis:
-
Use a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify the corticosterone levels in the extracts.
-
-
Data Interpretation:
-
Compare the post-gavage corticosterone levels to the baseline levels to assess the magnitude of the stress response.
-
Visualizations
Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis activation in response to oral gavage stress.
Caption: Experimental workflow for assessing stress during oral gavage of this compound.
References
Validation & Comparative
A Comparative Analysis of Fursultiamine and Prosultiamine in the Management of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic thiamine (Vitamin B1) derivatives, fursultiamine and prosultiamine, for their potential therapeutic applications in neurological disorders. Both compounds have been developed to overcome the low bioavailability of aqueous thiamine hydrochloride, offering enhanced lipophilicity for improved absorption and penetration across the blood-brain barrier. This document synthesizes available experimental data on their pharmacokinetics, mechanisms of action, and clinical outcomes, presenting quantitative information in a comparative format to aid in research and development decisions.
Physicochemical and Pharmacokinetic Profiles
Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide, TTFD) and this compound are both lipid-soluble derivatives of thiamine. Their chemical structures allow for passive diffusion across the intestinal membrane, leading to greater absorption compared to water-soluble thiamine salts.[1][2] Once absorbed, they are converted into the biologically active form, thiamine pyrophosphate (TPP), which is an essential cofactor for key enzymes in carbohydrate metabolism.[1][2]
The enhanced lipophilicity of these compounds also facilitates their transport across the blood-brain barrier, making them attractive candidates for treating neurological conditions associated with thiamine deficiency or dysfunction.[3]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Fursultiamine | This compound | Thiamine Hydrochloride (for comparison) |
| Bioavailability | Significantly higher than thiamine nitrate; >300% increase in plasma thiamine AUC | Enhanced bioavailability compared to regular thiamine | Low (3.7% to 5.3%) |
| Cmax (Maximum Concentration) | Data not readily available in a comparative context. | Data not readily available in a comparative context. | Dose-dependent; non-linear increase |
| Tmax (Time to Maximum Concentration) | Data not readily available in a comparative context. | Oral administration leads to onset of action within a few hours | Dose-dependent |
| Area Under the Curve (AUC) | Systemic thiamine exposure (AUClast) was slightly greater than with benfotiamine (another lipophilic derivative) | Data not readily available in a comparative context. | Dose-dependent; non-linear increase |
| Blood-Brain Barrier Penetration | Efficiently crosses the blood-brain barrier | Effectively crosses the blood-brain barrier | Limited |
Note: Direct comparative pharmacokinetic studies between fursultiamine and this compound are limited. The data presented are compiled from individual studies and should be interpreted with caution.
Mechanisms of Action in Neuroprotection
Both fursultiamine and this compound exert their primary neurological effects by increasing the levels of thiamine and its active form, TPP, in the central nervous system. This replenishment is crucial for maintaining proper glucose metabolism in the brain, which is highly dependent on TPP-dependent enzymes like pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Beyond their role in correcting thiamine deficiency, evidence suggests that these derivatives may possess additional neuroprotective properties.
Fursultiamine: Studies indicate that fursultiamine can suppress inflammatory pathways, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). By downregulating NF-κB, fursultiamine can reduce the production of pro-inflammatory cytokines. Furthermore, it has been shown to reduce oxidative stress by decreasing the accumulation of reactive oxygen species (ROS) and preserving mitochondrial membrane potential.
This compound: Research suggests that this compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in neural tissues. These properties may be beneficial in neurodegenerative conditions where oxidative damage is a contributing factor.
Signaling Pathway Diagrams
Caption: Fursultiamine's anti-inflammatory mechanism via NF-κB inhibition.
Caption: General neuroprotective pathway of lipophilic thiamine derivatives.
Efficacy in Neurological Disorders: Experimental and Clinical Data
Both fursultiamine and this compound have been investigated for their therapeutic potential in a range of neurological disorders, particularly those linked to thiamine deficiency such as Wernicke-Korsakoff syndrome and alcoholic neuropathy.
Table 2: Comparative Efficacy in Neurological Disorders
| Disorder | Fursultiamine | This compound |
| Alcoholic Neuropathy | Studies suggest a potential role due to addressing underlying thiamine deficiency. | In a study of alcoholic patients, thiamine status correlated with peroneal nerve conduction velocity. |
| Diabetic Neuropathy | Preclinical studies on related compounds (benfotiamine) show promise. | Limited direct data available. |
| Wernicke-Korsakoff Syndrome | Considered a valuable treatment option due to superior brain bioavailability. | Indicated for treatment due to effective BBB penetration. |
| Other Neurological Conditions | Investigated for Alzheimer's disease. | Showed improved mobility and bladder function in patients with HTLV-I-associated myelopathy/tropical spastic paraparesis (HAM/TSP). |
Quantitative Outcomes:
-
This compound in HAM/TSP: In a 12-week open-label study of 24 patients, daily oral this compound resulted in increased walking speed and improved bladder capacity. A prospective study on 16 patients with overactive bladder associated with HAM/TSP showed significant improvements in night-time frequency, urgency, and total overactive bladder symptom score after 12 weeks of 300 mg/day oral this compound.
-
Fursultiamine: A study on drug-induced ototoxicity in a mouse model showed that fursultiamine pretreatment significantly increased the number of surviving inner and outer hair cells in the cochlea compared to cisplatin or kanamycin treatment alone.
Experimental Protocols
Animal Model of Alcoholic Neuropathy
Objective: To induce a peripheral neuropathy in rodents through chronic ethanol exposure to test the efficacy of therapeutic agents.
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Diet: Pair-fed with a nutritionally adequate liquid diet containing ethanol (e.g., 37% of total calories) or an isocaloric control diet for 8-18 weeks.
-
Induction of Neuropathy: Chronic consumption of the ethanol-containing diet leads to the development of a distal axonal neuropathy.
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): Perform nerve conduction studies on the sciatic and tibial nerves to measure motor and sensory nerve conduction velocities. A significant decrease in NCV in the ethanol-fed group compared to the control group indicates neuropathy.
-
Histopathology: At the end of the study, perfuse the animals and collect sciatic nerve and muscle tissue for histological analysis to assess axonal degeneration and muscle denervation.
-
Quantification of Thiamine Derivatives in Brain Tissue by HPLC
Objective: To measure the concentration of thiamine and its phosphate esters in brain tissue to assess the brain bioavailability of thiamine derivatives.
Protocol:
-
Sample Preparation:
-
Rapidly dissect brain regions of interest (e.g., hippocampus, thalamus) on an ice-cold plate.
-
Homogenize the tissue in 15 volumes of 10% trichloroacetic acid (TCA) for protein precipitation.
-
Centrifuge the homogenate (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.
-
-
Derivatization:
-
Convert thiamine and its phosphate esters in the supernatant to their fluorescent thiochrome derivatives by adding an alkaline potassium ferricyanide solution.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
-
Use a reversed-phase column for separation.
-
Quantify the concentrations of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) by comparing the peak areas to those of known standards.
-
Caption: Workflow for HPLC analysis of thiamine derivatives in brain tissue.
Conclusion
Fursultiamine and this compound represent significant advancements over traditional thiamine supplementation for neurological disorders due to their enhanced bioavailability and ability to penetrate the central nervous system. While both compounds show promise in preclinical and clinical settings, a direct comparative study is needed to definitively establish the superiority of one over the other in terms of pharmacokinetic profile and therapeutic efficacy for specific neurological conditions.
The available data suggest that fursultiamine may have a slightly greater systemic exposure than other lipophilic derivatives and has a well-documented anti-inflammatory mechanism through NF-κB inhibition. This compound has demonstrated clinical benefits in specific patient populations with neurological symptoms.
Future research should focus on head-to-head clinical trials comparing these two derivatives, measuring both pharmacokinetic parameters and clinically relevant neurological outcomes. Such studies will be crucial for guiding the selection of the optimal thiamine derivative for the treatment of various neurological disorders.
References
Safety Operating Guide
Navigating the Safe Disposal of Prosultiamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of prosultiamine, a synthetic derivative of thiamine (vitamin B1). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Core Principles of this compound Disposal
The primary methods for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), involve controlled incineration or removal by a licensed chemical destruction facility. It is imperative to prevent the release of this compound into the environment by avoiding contamination of water sources, soil, and sewer systems.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired solid this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, and filter paper, must also be treated as chemical waste and segregated for disposal.
-
Solutions: If this compound is dissolved in a solvent, the entire solution is to be treated as chemical waste. The nature of the solvent will also dictate the specific disposal route, especially if it is hazardous (e.g., flammable, corrosive, toxic).
2. Packaging and Labeling:
-
Utilize containers that are compatible with the chemical nature of this compound and any associated solvents.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label all waste containers clearly with the name "this compound" and any other chemical constituents, along with appropriate hazard symbols.
3. Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of chemical waste.
4. Disposal:
-
Licensed Waste Disposal Service: The recommended and safest method for this compound disposal is to arrange for pickup by a licensed chemical waste management company. These companies are equipped to handle and transport chemical waste to permitted treatment, storage, and disposal facilities (TSDFs).
-
Controlled Incineration: this compound can be disposed of via controlled incineration with flue gas scrubbing.[1] This should only be carried out by a facility with the appropriate permits and equipment to ensure complete combustion and to neutralize harmful emissions. Under no circumstances should incineration be attempted in a standard laboratory furnace.
Key Disposal Guidelines
| Do | Don't |
| Segregate this compound waste from general laboratory trash. | Dispose of this compound down the drain or in regular trash.[1] |
| Use clearly labeled, sealed containers for waste collection.[1] | Mix this compound waste with incompatible chemicals. |
| Arrange for disposal through a licensed chemical waste handler.[1] | Attempt to incinerate this compound without proper facilities. |
| Consult your institution's Environmental Health & Safety (EHS) department for specific guidance. | Contaminate water, foodstuffs, feed, or seed with this compound. |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical compounds like this compound is regulated by various agencies to protect public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
The Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, governs the management of hazardous waste from its generation to its final disposal. While this compound itself is not specifically listed as a hazardous waste under RCRA, any solvents or other chemicals mixed with it may be, which would subject the entire waste stream to RCRA regulations.
Healthcare facilities and laboratories are encouraged to follow the EPA's "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (Subpart P), which prohibits the sewering of hazardous waste pharmaceuticals.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations for pharmaceutical waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
